molecular formula C7H14N2O3S B154438 Glycyl-dl-methionine CAS No. 1999-34-4

Glycyl-dl-methionine

Cat. No.: B154438
CAS No.: 1999-34-4
M. Wt: 206.27 g/mol
InChI Key: PFMUCCYYAAFKTH-UHFFFAOYSA-N
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Description

Glycyl-dl-methionine is a dipeptide of significant interest in biochemical research, particularly for studies focused on the behavior and properties of methionine-containing peptides. Researchers utilize this compound to investigate how the position of methionine within a peptide sequence and the peptide's three-dimensional structure influence its susceptibility to oxidation. The conformation of a peptide is a critical factor that can determine the mechanism of oxidation and the nature of the reactive intermediates formed, such as sulfur radical cations . The oxidation of methionine residues is a key process implicated in increased biological (oxidative) stress and the development of various inflammatory and age-related diseases . As a simple dipeptide, this compound serves as a valuable model system. Studies on its isomeric forms have shown that the sequence alone can lead to quite different reaction intermediates and fragmentation patterns during analytical procedures, which ultimately affects the stability and biological function of the peptide . This compound is presented in its racemic (DL-) form, providing a specific tool for comparative studies against its enantiopure L- counterparts to elucidate stereochemical effects in these processes. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUCCYYAAFKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Methionine
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CAS No.

1999-34-4, 554-94-9
Record name Glycylmethionine
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Record name Glycylmethionine, DL-
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Record name 1999-34-4
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Record name N-glycyl-DL-methionine
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Record name GLYCYLMETHIONINE, DL-
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Foundational & Exploratory

An In-depth Technical Guide to Glycyl-dl-methionine (CAS: 1999-34-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Glycyl-dl-methionine, a dipeptide composed of glycine and dl-methionine. While not as extensively studied as its constituent amino acids, this dipeptide holds potential for investigation in various research and development settings. This document delves into its chemical and physical properties, outlines a robust synthesis and purification protocol, details analytical methodologies for its characterization, and explores its potential biological significance and applications based on current understanding of methionine-containing peptides.

Core Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C7H14N2O3S.[1] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of dl-methionine. As dl-methionine is a racemic mixture of d- and l-methionine, this compound exists as a mixture of two diastereomers: Glycyl-d-methionine and Glycyl-l-methionine.

Physicochemical Data

A summary of key physicochemical properties, largely based on computational predictions from reputable databases, is presented in Table 1. These values provide a foundational understanding for handling and formulating this dipeptide in experimental settings.

PropertyValueSource
Molecular Weight 206.27 g/mol PubChem[1]
Monoisotopic Mass 206.072513014 DaHuman Metabolome Database
Water Solubility 12.3 g/L (Predicted)ALOGPS
logP -2 (Predicted)ALOGPS
pKa (Strongest Acidic) 3.73 (Predicted)ChemAxon
pKa (Strongest Basic) 8.14 (Predicted)ChemAxon
Polar Surface Area 92.42 Ų (Predicted)ChemAxon

Synthesis and Purification of this compound

Synthesis Workflow

The synthesis of this compound can be conceptually broken down into the following key stages, as illustrated in the diagram below.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound Resin 1. Resin Swelling Fmoc_Cleavage 2. Fmoc-dl-Methionine Loading Resin->Fmoc_Cleavage Coupling 3. Fmoc Deprotection Fmoc_Cleavage->Coupling Final_Cleavage 4. Coupling of Fmoc-Glycine Coupling->Final_Cleavage Purification 5. Final Fmoc Deprotection Final_Cleavage->Purification Characterization 6. Cleavage and Deprotection Purification->Characterization Lyophilization 7. Purification (RP-HPLC) Characterization->Lyophilization Final_Product 8. Characterization and Lyophilization Lyophilization->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • Fmoc-dl-methionine

  • Fmoc-glycine

  • 2-Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, as a scavenger)

  • Diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

    • Drain the DCM.

    • Dissolve Fmoc-dl-methionine (2 equivalents) and DIPEA (4 equivalents) in DCM and add to the resin.

    • Agitate the mixture for 2 hours.

    • Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for another 10 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid (Glycine) Coupling:

    • Dissolve Fmoc-glycine (2 equivalents), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For methionine-containing peptides, adding a small amount of a scavenger like DTT can help prevent oxidation of the sulfur atom.[4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Purification

The crude this compound should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: A C18 column is suitable for this purpose.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes is a good starting point.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of the final product. The conditions described for purification can be adapted for analytical purposes on a smaller scale. A sharp, symmetrical peak should be observed for the purified product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a suitable technique.

  • Expected [M+H]+: 207.08 m/z

  • Expected [M+Na]+: 229.06 m/z

High-resolution mass spectrometry can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR signals would include:

  • A singlet for the α-protons of the glycine residue.

  • A multiplet for the α-proton of the methionine residue.

  • Multiplets for the β- and γ-protons of the methionine side chain.

  • A singlet for the methyl protons of the methionine side chain.

Biological Significance and Potential Applications

The biological role of this compound is not well-defined in the scientific literature. However, based on the known functions of its constituent amino acids and related dipeptides, several areas of potential interest can be proposed for further investigation.

Role as a Methionine Source in Cell Culture

Methionine is an essential amino acid and a critical component of cell culture media.[7] DL-methionine is often used as a cost-effective supplement in animal feed and some research applications.[8] Studies have shown that avian myoblasts can utilize DL-methionine for proliferation and differentiation.[8] this compound could potentially serve as a more stable and readily soluble source of methionine in cell culture media, although its uptake and metabolism by cells would need to be empirically determined for specific cell lines.

Investigation of Dipeptide Transport

The study of how small peptides are transported across cell membranes is an active area of research. Investigating the uptake of this compound could provide insights into the specificity and kinetics of peptide transporters, such as PepT1, which are known to transport di- and tripeptides.

Potential Antioxidant Properties

The methionine residue in peptides is susceptible to oxidation, and this can play a role in both oxidative damage and cellular signaling.[4] The oxidation of the sulfur atom in this compound could be investigated in the context of its potential to act as a sacrificial antioxidant in biological systems.

Drug Development and Discovery

Dipeptides are sometimes used as building blocks or lead compounds in drug discovery. The physicochemical properties of this compound could be of interest for its potential use as a scaffold or as part of a larger therapeutic molecule.

Experimental Protocols for Investigation

Cell Culture Supplementation Studies

Objective: To evaluate the ability of this compound to support cell growth and viability as a substitute for or supplement to free methionine.

Protocol:

  • Cell Line Selection: Choose a cell line with a known dependence on methionine.

  • Media Preparation: Prepare a basal medium deficient in methionine. Supplement this medium with equimolar concentrations of L-methionine (positive control), DL-methionine, and this compound. A methionine-free medium will serve as the negative control.

  • Cell Seeding: Seed cells at a low density in multi-well plates with the prepared media.

  • Proliferation Assay: At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as the MTT or CyQUANT assay.

  • Viability Assay: Assess cell viability at the same time points using a method such as trypan blue exclusion or a live/dead cell staining kit.

Cell_Culture_Experiment Figure 2: Workflow for Cell Culture Supplementation Assay Prepare_Media 1. Prepare Methionine-Deficient and Supplemented Media Seed_Cells 2. Seed Cells in Multi-Well Plates Prepare_Media->Seed_Cells Incubate 3. Incubate for 24, 48, 72 hours Seed_Cells->Incubate Assay 4. Perform Proliferation and Viability Assays Incubate->Assay Analyze 5. Analyze and Compare Results Assay->Analyze

Caption: A streamlined workflow for assessing the efficacy of this compound in cell culture.

In Vitro Antioxidant Assays

Objective: To determine the potential of this compound to scavenge free radicals.

Protocol:

  • Assay Selection: Utilize standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Sample Preparation: Prepare solutions of this compound at various concentrations. Use a known antioxidant like ascorbic acid or trolox as a positive control.

  • Assay Procedure: Follow the specific protocol for the chosen assay, which typically involves mixing the sample with the radical solution and measuring the change in absorbance over time.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a dipeptide with a well-defined chemical structure but a largely unexplored biological profile. This guide provides a comprehensive framework for its synthesis, purification, and characterization, laying the groundwork for further investigation. Future research should focus on elucidating its metabolic fate in various biological systems, its interaction with cellular transport mechanisms, and its potential bioactivities, particularly in the realms of cell culture, antioxidant research, and as a potential tool in drug development. The protocols and information presented herein are intended to serve as a valuable resource for scientists embarking on the study of this intriguing molecule.

References

  • Human Metabolome Database. (2024). Showing metabocard for Glycyl-Methionine (HMDB0028847). Retrieved from [Link]

  • Savino, A. M., et al. (2022). The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. Medical Journal of Cell Biology, 10(2), 69-75.
  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • PubChem. (n.d.). Glycyl-L-methionine. Retrieved from [Link]

  • Baker, D. H., & Czarnecki-Maulden, G. L. (1987). Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay. The Journal of nutrition, 117(6), 1003–1008.
  • Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

  • ResearchGate. (2019). How long is L-methionine stable in a solution? Retrieved from [Link]

  • Stern, P. H., Wallace, C. D., & Hoffman, R. M. (1984). Methionine-sensitive glycolysis in transformed cells. Journal of cellular physiology, 119(1), 29–34.
  • Yokogoshi, H., et al. (1998). Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet. The Journal of nutritional biochemistry, 9(5), 280-285.
  • ResearchGate. (2014). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

  • Kumar, S., et al. (2017). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS omega, 2(10), 6846–6851.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

  • Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Partridge, R. J., & Leese, H. J. (1996). Interactions in glycine and methionine uptake, conversion and incorporation into proteins in the preimplantation mouse embryo. Reproduction, fertility, and development, 8(6), 933–939.
  • Turton, R., et al. (n.d.). Production of dl-Methionine. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Corzo, A., et al. (2011). Effects of glycine supplementation at varying levels of methionine and cystine on the growth performance of broilers fed reduced crude protein diets. Poultry science, 90(5), 1023–1027.
  • ResearchGate. (2024). Physical-chemical properties of l-methionine. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55–63.
  • ResearchGate. (2023). 1H-NMR spectra of pure L-methionine in D 2 O. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269952B - Preparation method of L-methionine.
  • Biotage. (2018). How to handle peptides that contain methionine. Retrieved from [Link]

  • Biotage. (2019). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Methionine. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycylmethionine. Retrieved from [Link]

  • Itoh, K., Shimanouchi, T., & Tsuboi, M. (1972). Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine. Journal of the Chemical Society, Perkin Transactions 1, 2724-2728.
  • Hülsmann, H., et al. (2020). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. Metabolites, 10(7), 289.
  • The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

  • ResearchGate. (2017). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Johnstone, R. M., & Scholefield, P. G. (1961). The inhibition of accumulation of [1-14C]glycine and its incorporation into protein of Ehrlich ascites-carcinoma cells by dl-methionine. The Biochemical journal, 79, 475–480.
  • An, Y., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in chemistry, 10, 980155.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (2017). Solubility and solvation thermodynamics of glycine, DL-alanine and L- threonine in pure aqueous and aqueous (NH4)2SO4 solution. Retrieved from [Link]

  • Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino acids, 46(7), 1629–1640.
  • YouTube. (2016, July 24). De novo peptide sequencing from mass spectrometry data. Retrieved from [Link]

Sources

Glycyl-dl-methionine: A Metabolite at the Crossroads of Dipeptide Transport, Stereoisomer-Specific Metabolism, and One-Carbon Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Glycyl-dl-methionine is a dipeptide that serves as a delivery vehicle for the essential amino acid methionine and the conditionally essential amino acid glycine. Its metabolic significance, however, extends far beyond simple hydrolysis. As a racemic mixture, its fate is dictated by a series of sophisticated biological processes including promiscuous peptide transport, intracellular peptidase activity, and stereoisomer-specific enzymatic conversion. The L-methionine component directly enters the vital methionine cycle to produce S-adenosylmethionine (SAM), the universal methyl donor, while the D-methionine component requires conversion via D-amino acid oxidase (DAAO), a pathway with significant species-specific efficiency variations. This guide provides a detailed exploration of the metabolic journey of this compound, from cellular uptake to its ultimate roles in cellular function, and outlines the state-of-the-art methodologies required for its quantitative analysis in complex biological matrices.

Absorption and Cellular Uptake: The PEPT Superfamily Gateway

The initial step in the metabolism of this compound is its transport across biological membranes. This is not a passive process but is mediated by the proton-coupled oligopeptide transporter (POT) family, primarily PEPT1 and PEPT2. These transporters utilize an inwardly-directed proton gradient to drive the uptake of di- and tripeptides.[1][2]

  • PEPT1 (SLC15A1): As a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells.[1][3] Its primary role is the absorption of vast quantities of di- and tripeptides derived from dietary protein digestion. PEPT1 is highly promiscuous, accepting nearly all possible di- and tripeptides, including this compound, making it a key player in nutritional uptake.[1]

  • PEPT2 (SLC15A2): In contrast, PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs.[2] In the kidneys, it is crucial for reabsorbing peptide-bound amino acids from the glomerular filtrate, thus conserving nitrogen.[4] Its higher affinity makes it efficient at scavenging peptides at lower concentrations.[2]

The transport via these carriers is a critical control point, influencing the bioavailability of the dipeptide for subsequent intracellular metabolism.

G cluster_lumen Extracellular Space / Intestinal Lumen cluster_cell Intracellular Space (Enterocyte) Gly-DL-Met_ext This compound Membrane PEPT1 / PEPT2 Transporter Gly-DL-Met_ext->Membrane H+ Symport Gly-DL-Met_int This compound Hydrolysis Cytosolic Dipeptidases Gly-DL-Met_int->Hydrolysis Substrate Products Glycine L-Methionine D-Methionine Hydrolysis->Products Yields Membrane->Gly-DL-Met_int

Figure 1: Cellular uptake and hydrolysis of this compound.

Intracellular Metabolism: A Tale of Two Isomers

Once inside the cell, this compound is rapidly cleaved by cytosolic dipeptidases.[5][6] These efficient enzymes hydrolyze the peptide bond, releasing the constituent amino acids: glycine, L-methionine, and D-methionine. At this juncture, the metabolic pathways of the methionine isomers diverge significantly.

The Fate of Glycine and L-Methionine

Glycine: As a versatile amino acid, glycine is utilized in numerous biosynthetic pathways. It is a key component of the major endogenous antioxidant, glutathione, and a precursor for the synthesis of purines (the building blocks of DNA and RNA) and porphyrins (a component of hemoglobin).[7][8]

L-Methionine: The biologically active L-isomer is a cornerstone of cellular metabolism.[9] As an essential amino acid, its most prominent role is as the initiator for protein synthesis.[10] Beyond this, it is the entry point into the critical Methionine Cycle (or One-Carbon Metabolism) .[11] In this cycle, L-methionine is converted by the enzyme methionine adenosyltransferase (MAT) into S-adenosylmethionine (SAM) .[10][12] SAM is the universal methyl donor for a vast array of methylation reactions that are fundamental to epigenetics (DNA and histone methylation), protein function, and lipid metabolism.[13] The cycle also connects to the transsulfuration pathway, leading to the synthesis of cysteine, which is another precursor for glutathione.[13]

G L_Met L-Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) L_Met->SAM MAT (ATP -> PPi+Pi) Protein Protein Synthesis L_Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->L_Met Methionine Synthase (Vit B12, Folate) Transsulfuration Transsulfuration Pathway HCY->Transsulfuration CBS (Vit B6) Cysteine Cysteine -> Glutathione Transsulfuration->Cysteine

Figure 2: The L-Methionine Cycle and its major metabolic outputs.

The Metabolic Conversion of D-Methionine

While most L-amino acids are directly utilized, D-amino acids require enzymatic conversion. The metabolism of D-methionine is primarily handled by the FAD-containing enzyme D-amino acid oxidase (DAAO) , which is highly expressed in the liver and kidneys.[14][15] DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid).[15] This keto acid is then transaminated by various transaminases to yield the biologically active L-methionine, which can subsequently enter the methionine cycle.[14]

The efficiency of this conversion is highly species-dependent. Rodents and pigs demonstrate high DAAO activity and can utilize D-methionine with nearly the same efficiency as L-methionine.[14][16] In stark contrast, human utilization of D-methionine is poor, with a significant portion being excreted unmetabolized.[17][18] This is a critical consideration for drug development and nutritional science, as racemic DL-methionine sources may not be fully bioavailable in humans.

G D_Met D-Methionine Keto_Acid α-Keto-γ-methylthiobutyric acid D_Met->Keto_Acid D-Amino Acid Oxidase (DAAO) (Yields H₂O₂, NH₄⁺) Excretion Urinary Excretion (High in Humans) D_Met->Excretion L_Met L-Methionine Keto_Acid->L_Met Transaminases L_Met_Cycle Enters Methionine Cycle L_Met->L_Met_Cycle

Figure 3: The metabolic pathway for the conversion of D-Methionine to L-Methionine.

Methodologies for the Study of this compound

Accurate quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates is essential for understanding its pharmacokinetics and metabolic impact. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol outlines a typical workflow for targeted quantification using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

1. Sample Preparation (Protein Precipitation):

  • Rationale: To remove high-abundance proteins that interfere with analysis and can damage the LC column. Cold organic solvent is used to efficiently precipitate proteins while keeping small polar metabolites like dipeptides in solution.
  • Steps:
  • Thaw plasma samples on ice.
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
  • Add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Glycyl-L-methionine) at a known concentration. The internal standard is critical for correcting for sample loss during preparation and for variations in MS signal.
  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
  • Incubate at -20°C for 20 minutes to maximize protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or HPLC vial, avoiding the protein pellet.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).

2. Liquid Chromatography (LC) Separation:

  • Rationale: To separate the analyte of interest from other matrix components before it enters the mass spectrometer, reducing ion suppression and improving specificity. A reversed-phase C18 column is commonly used for separating polar to moderately nonpolar compounds.
  • Typical Parameters:
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute compounds based on their hydrophobicity.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: To provide highly specific and sensitive detection. The first quadrupole (Q1) selects the precursor ion (the mass of this compound), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects for a specific fragment ion, creating a highly specific mass transition (SRM).[19][20]
  • Typical Parameters:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • SRM Transitions:
  • Analyte (Gly-Met): Precursor ion (Q1) m/z -> Fragment ion (Q3) m/z. (Specific masses need to be determined empirically).
  • Internal Standard: Precursor ion (Q1) m/z -> Fragment ion (Q3) m/z.
  • Optimization: Collision energy and other source parameters must be optimized for the specific compound to achieve maximum signal intensity.

4. Data Analysis:

  • A calibration curve is generated by analyzing standards of known concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against concentration.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

    G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Add Internal Standard (e.g., ¹³C-Gly-Met) Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MSMS Tandem MS Detection (ESI+, SRM Mode) LC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

    Figure 4: Standard workflow for the quantitative analysis of this compound.

Table 1: Summary of Analytical Considerations
ParameterTechnique/MethodRationale & Key Insights
Quantification LC-MS/MS (SRM/MRM)Gold standard for sensitivity and specificity in complex matrices.[19] Requires stable isotope-labeled internal standard for highest accuracy.
Separation Reversed-Phase HPLCEffective for separating the dipeptide from endogenous interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for highly polar analytes.
Sample Cleanup Protein PrecipitationSimple, fast, and effective for removing bulk proteins from plasma/serum. Solid Phase Extraction (SPE) can be used for higher purity if needed.
Isomer Analysis Chiral ChromatographyStandard LC methods will not separate Glycyl-L-methionine from Glycyl-D-methionine. Specialized chiral columns are required to resolve and quantify the individual stereoisomers.

Conclusion and Future Directions

This compound is a seemingly simple dipeptide whose metabolism reveals layers of biological complexity, from the broad-specificity uptake by peptide transporters to the highly specific, stereoselective enzymatic processing of its constituent D- and L-methionine isomers. It serves as a potent vehicle for delivering methionine into the crucial one-carbon metabolism pathway, which is central to epigenetic regulation and cellular antioxidant defense.

For researchers in nutrition, pharmacology, and drug development, understanding these pathways is paramount. The significant species-level differences in D-methionine utilization highlight the caution required when extrapolating data from animal models to humans.[14][17] Future research should focus on:

  • Human DAAO Activity: Further characterizing the activity and regulation of human D-amino acid oxidase to better predict the bioavailability of D-amino acids from nutritional supplements and pharmaceuticals.

  • Dipeptide Prodrugs: Leveraging the PEPT1/2 transport systems to design dipeptide-based prodrugs that enhance the absorption and targeted delivery of therapeutic agents.

  • Metabolomic Profiling: Using advanced LC-MS/MS techniques to profile dipeptide metabolism in various disease states, potentially uncovering novel biomarkers or therapeutic targets.[21][22]

By integrating knowledge of transport kinetics, enzymatic pathways, and advanced analytical chemistry, the scientific community can fully harness the metabolic potential of this compound and similar metabolites.

References

  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. (n.d.). PubMed Central. [Link]

  • Espinosa, C. D., Blavi, L., et al. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and expression of genes related to amino acid transporters and metabolism in weanling pigs. Journal of Animal Science, 99(9). [Link]

  • Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. (2023). MDPI. [Link]

  • Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. (2018). JJ Medicine via YouTube. [Link]

  • Methionine, Threonine and Lysine Metabolism – Biochemistry. (2018). Lecturio Medical via YouTube. [Link]

  • D-Amino acid oxidase: Physiological role and applications. (n.d.). SciSpace. [Link]

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  • Dipeptidase deficiency and malabsorption of glycylglycine in disease states. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Stegink, L. D., & Baker, G. L. (1981). D-Methionine utilization during parenteral nutrition in adult rats. The American Journal of Clinical Nutrition, 34(9), 1827-1835. [Link]

  • Kies, C., Fox, H., & Aprahamian, S. (1975). Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans. The Journal of Nutrition, 105(7), 809-814. [Link]

  • Parker, J. L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45). [Link]

  • Wu, Q., Ouyang, Y., et al. (2020). S-adenosylmethionine: A metabolite critical to the regulation of autophagy. Journal of Cellular and Molecular Medicine, 24(10), 5451-5460. [Link]

  • New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. [Link]

  • Konno, R., & Yasumura, Y. (1983). Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity. Endocrinologia Japonica, 30(1), 1-5. [Link]

  • Adibi, S. A., & Morse, E. L. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. The Journal of Clinical Investigation, 50(11), 2266-2275. [Link]

  • Picotti, P., & Aebersold, R. (2012). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. Nature Methods, 9(6), 555-566. [Link]

  • Macronutrients in Parenteral Nutrition: Amino Acids. (2022). MDPI. [Link]

  • DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). ResearchGate. [Link]

  • Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Druml, W., et al. (2009). Amino acids – Guidelines on Parenteral Nutrition, Chapter 4. German Medical Science, 7. [Link]

  • Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • S-adenosylmethionine Homeostasis Pathway Suite Network. (n.d.). Rat Genome Database - Medical College of Wisconsin. [Link]

  • Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. (2015). Physiological Genomics, 47(7), 241-248. [Link]

  • Peptide Quantification Detection Method: A New Approach for Accurate Quantification of Biological Products. (n.d.). LinkedIn. [Link]

  • Hu, Y., et al. (2012). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. Molecular Pharmaceutics, 9(10), 2943-2952. [Link]

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A Comprehensive Technical Guide to Glycyl-dl-methionine: From Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-dl-methionine (Gly-dl-Met), a dipeptide composed of the amino acids glycine and dl-methionine, represents a molecule of growing interest in various scientific disciplines. As a fundamental unit of proteins and a potential bioactive molecule in its own right, understanding its chemical properties, synthesis, and biological interactions is crucial for advancements in nutritional science, pharmacology, and biotechnology. This in-depth technical guide provides a comprehensive literature review of this compound research, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the core aspects of this dipeptide, from its synthesis and chemical characteristics to its metabolic fate and potential therapeutic applications.

I. Physicochemical Properties of this compound

This compound is a white crystalline powder with a molecular formula of C7H14N2O3S and a molar mass of 206.26 g/mol .[1] Its structure combines the simplicity of glycine with the unique sulfur-containing side chain of methionine, rendering it susceptible to specific chemical modifications, most notably oxidation.

PropertyValueSource
Molecular Formula C7H14N2O3S[1]
Molar Mass 206.26 g/mol [1]
IUPAC Name (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid[2]
Appearance White crystalline powderGeneral knowledge
Solubility Soluble in waterGeneral knowledge

The presence of the thioether group in the methionine residue makes this compound susceptible to oxidation, forming methionine sulfoxide and further to methionine sulfone. This oxidative modification can significantly impact the peptide's biological activity and must be a key consideration in its synthesis, storage, and application.

II. Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.[3][4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed for this purpose.[5][6]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-dl-methionine

  • Fmoc-glycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dimethylsulfide (DMS)

  • Ammonium iodide

  • Diethyl ether

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (Fmoc-dl-methionine):

    • Swell the 2-CTC resin in DMF in a reaction vessel for 1 hour.[7]

    • Dissolve Fmoc-dl-methionine (3 equivalents to the resin capacity) in a minimal amount of DMF.

    • Add DIC (3 eq.) and OxymaPure (3 eq.) to the Fmoc-dl-methionine solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.[6]

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 7 minutes to remove the Fmoc protecting group from the N-terminus of dl-methionine.[6]

    • Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

  • Coupling of the Second Amino Acid (Fmoc-glycine):

    • Dissolve Fmoc-glycine (3 eq.) in DMF.

    • Activate the Fmoc-glycine with DIC (3 eq.) and OxymaPure (3 eq.) for 5 minutes.

    • Add the activated Fmoc-glycine solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF and DCM.

  • Final Fmoc-Deprotection:

    • Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminus of glycine.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DMS (e.g., 95:2.5:2.5:2.5 v/v/v/v). The addition of scavengers like TIS and DMS is crucial to prevent side reactions, particularly the oxidation and S-alkylation of the methionine residue.[6][8] For peptides containing methionine, adding a small amount of ammonium iodide to the cleavage cocktail can further prevent oxidation.[7]

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the this compound by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Diagram of Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DMF) Resin->Swell Load_Met Load Fmoc-dl-Met Swell->Load_Met Wash1 Wash Load_Met->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Gly Couple Fmoc-Gly Wash2->Couple_Gly Wash3 Wash Couple_Gly->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash & Dry Deprotect2->Wash4 Cleave Cleavage & Deprotection (TFA Cocktail) Wash4->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Methionine_Metabolism Gly_dl_Met This compound Hydrolysis Hydrolysis (Peptidases) Gly_dl_Met->Hydrolysis Glycine Glycine Hydrolysis->Glycine Methionine dl-Methionine Hydrolysis->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Cysteine Cysteine Homocysteine->Cysteine Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: Simplified metabolic fate of this compound.

IV. Analytical Methods for this compound

The analysis and quantification of this compound are essential for research and quality control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of peptides like this compound.

Typical RP-HPLC Parameters:

ParameterDescription
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)
Mobile Phase B Acetonitrile with 0.1% TFA or FA
Gradient A linear gradient from low to high percentage of Mobile Phase B
Detection UV absorbance at 210-220 nm (peptide bond)
Quantification Based on peak area relative to a standard curve
Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique for peptides. The exact mass of the protonated molecule ([M+H]+) of this compound is 207.0799 Da. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern of the peptide.

V. Stability and Degradation Pathways

The stability of this compound is a critical factor in its formulation and storage. Like other peptides, it is susceptible to hydrolysis, particularly at extreme pH values. The most significant degradation pathway for this compound, however, involves the oxidation of the methionine residue. [1] Degradation Pathways:

  • Oxidation: The thioether side chain of methionine can be oxidized by reactive oxygen species to form methionine sulfoxide, and further to methionine sulfone. This oxidation can be accelerated by exposure to air, light, and certain metal ions. * Hydrolysis: The peptide bond between glycine and methionine can be hydrolyzed, breaking the dipeptide into its constituent amino acids. This is more likely to occur under acidic or basic conditions.

  • Diketopiperazine Formation: Peptides with glycine at the N-terminus can be susceptible to the formation of a cyclic diketopiperazine, especially under thermal stress. To enhance the stability of this compound in solution, it is advisable to:

  • Store solutions at low temperatures (4°C or frozen).

  • Protect from light.

  • Use deoxygenated solvents.

  • Maintain a neutral pH.

  • Consider the addition of antioxidants.

Conclusion

This compound is a dipeptide with significant potential in various scientific and industrial applications. Its synthesis, while requiring careful control to prevent side reactions, is achievable through established solid-phase peptide synthesis protocols. The biological activities of this compound, inferred from its constituent amino acids and similar dipeptides, suggest promising roles in antioxidant defense and intestinal health. Further research is warranted to fully elucidate its specific metabolic pathways, therapeutic efficacy, and optimal applications. The analytical methods outlined in this guide provide a robust framework for the accurate characterization and quantification of this important molecule, paving the way for future investigations and innovations in the fields of drug development, nutrition, and biotechnology.

References

  • Smolecule. Buy Glycylmethionine | 554-94-9. Smolecule. Published August 15, 2023. Accessed January 24, 2026.
  • El-Faham A, Al-Marhoon Z, Abdel-Megeed A, et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15385-15394.
  • Organic Syntheses. DL-Methionine. Accessed January 24, 2026.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Published June 5, 2023. Accessed January 24, 2026.
  • Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick JS.
  • Al-Marhoon Z, Abdel-Megeed A, El-Faham A, de la Torre BG, Albericio F. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15385-15394.
  • Wikipedia. Glycylmethionine. In: Wikipedia. ; 2023.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 24, 2026.
  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Published April 20, 2023. Accessed January 24, 2026.
  • Wikipedia. Glycylmethionine. Accessed January 24, 2026.
  • Human Metabolome Database. Showing metabocard for Glycyl-Methionine (HMDB0028847). Accessed January 24, 2026.
  • Gildea RJ, Thomas LH, et al. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallogr E Crystallogr Commun. 2024;80(Pt 5):473-478.
  • He L, Wu L, Xu Z, et al. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs. Animals (Basel). 2019;9(10):793.
  • Google Patents. Method for the stabilization of methionine-containing polypeptides. Accessed January 24, 2026.
  • Li X, Zhang N, Wang J, et al. Supplementation of Methionine Dipeptide Enhances the Milking Performance of Lactating Dairy Cows. Metabolites. 2021;11(11):739.
  • PubMed. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Accessed January 24, 2026.
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  • Levine RL, Moskovitz J, Stadtman ER. Methionine residues as endogenous antioxidants in proteins. Proc Natl Acad Sci U S A. 2000;97(12):6483-6487.
  • YouTube. How Is Glycine Synthesized?. Published July 6, 2025. Accessed January 24, 2026.
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Accessed January 24, 2026.
  • MDPI. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. Published July 16, 2019. Accessed January 24, 2026.
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  • ResearchGate. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Published October 15, 2025. Accessed January 24, 2026.
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Methodological & Application

Application Notes and Protocols for Supplementing Cell Culture Media with Glycyl-dl-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Dipeptide Supplementation in Modern Cell Culture

In the pursuit of robust and reproducible cell culture outcomes for research, biopharmaceutical production, and drug development, the stability and bioavailability of media components are of paramount importance. Methionine, an essential amino acid, is a critical component for cellular proliferation and protein synthesis.[1] However, the stability of free amino acids in liquid media can be a limiting factor, potentially leading to nutrient degradation and the generation of cytotoxic byproducts.[2] To overcome these limitations, the use of dipeptides as a stabilized source of amino acids has gained significant traction. This application note provides a detailed protocol and scientific rationale for supplementing cell culture media with Glycyl-dl-methionine, a dipeptide composed of glycine and dl-methionine.

The primary advantage of using this compound lies in its enhanced stability in aqueous solutions compared to free methionine.[3] This increased stability ensures a consistent and sustained supply of methionine to the cells throughout the culture period, minimizing the fluctuations in nutrient availability that can impact cell growth and productivity. Furthermore, dipeptides are actively transported into mammalian cells via specific transporters, such as PepT1 and PepT2, and subsequently hydrolyzed by intracellular peptidases to release the constituent amino acids.[4][5] This efficient uptake mechanism ensures high bioavailability of methionine for cellular metabolism.

This guide will provide a comprehensive overview of the properties of this compound, detailed protocols for its preparation and use, and a troubleshooting guide to address potential challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in cell culture.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₃S[3]
Molecular Weight 206.27 g/mol [3]
Appearance White crystalline powderInferred from related compounds
Predicted Water Solubility 12.3 g/L
CAS Number 554-94-9[3]

Mechanism of Cellular Uptake and Metabolism

The journey of this compound from the culture medium to its metabolic utilization within the cell is a multi-step process.

cluster_extracellular Extracellular Space (Culture Medium) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) This compound This compound Peptide Transporter (PepT1/PepT2) Peptide Transporter (PepT1/PepT2) This compound->Peptide Transporter (PepT1/PepT2) Active Transport Intracellular Peptidases Intracellular Peptidases Peptide Transporter (PepT1/PepT2)->Intracellular Peptidases Internalization Glycine Glycine Intracellular Peptidases->Glycine Hydrolysis dl-Methionine dl-Methionine Intracellular Peptidases->dl-Methionine Hydrolysis Metabolic Pathways Metabolic Pathways Glycine->Metabolic Pathways Protein Synthesis, etc. dl-Methionine->Metabolic Pathways Protein Synthesis, SAM cycle, etc. Start Start Prepare 100 mM Stock Prepare 100 mM this compound Stock Solution Start->Prepare 100 mM Stock Determine Concentration Determine Desired Final Concentration in Media Prepare 100 mM Stock->Determine Concentration Calculate Volume Calculate Volume of Stock Solution to Add Determine Concentration->Calculate Volume Add to Medium Aseptically Add Stock Solution to Basal Medium Calculate Volume->Add to Medium Mix and Equilibrate Gently Mix and Equilibrate Medium Add to Medium->Mix and Equilibrate End End Mix and Equilibrate->End

Caption: Workflow for supplementing media with this compound.

Recommended Working Concentration

The optimal concentration of this compound will vary depending on the cell line and specific culture conditions. However, a good starting point is to supplement the medium to a final concentration equivalent to the typical L-methionine concentration found in standard basal media, which generally ranges from 0.1 to 0.2 mM. For initial experiments, a concentration range of 0.1 mM to 1.0 mM is recommended for testing.

Calculation Example: To supplement 500 mL of basal medium to a final concentration of 0.2 mM using a 100 mM stock solution:

  • Formula: V₁M₁ = V₂M₂

  • (Volume of stock) * (100 mM) = (500 mL) * (0.2 mM)

  • Volume of stock = (500 * 0.2) / 100 = 1 mL

Therefore, add 1 mL of the 100 mM sterile stock solution to 499 mL of basal medium to achieve a final concentration of 0.2 mM.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon cooling The concentration may be close to the solubility limit at lower temperatures.Gently warm the solution to 37°C and swirl to redissolve before use. For long-term storage, consider preparing a slightly lower concentration stock solution (e.g., 50 mM).
Unexpectedly slow cell growth The optimal concentration for the specific cell line may be different. The dipeptide may not be efficiently utilized by the particular cell line.Perform a dose-response experiment to determine the optimal concentration. Verify the expression of dipeptide transporters (PepT1/PepT2) in your cell line if possible.
Changes in media pH The addition of the dipeptide solution, although typically minor in volume, could slightly alter the pH.Check the pH of the final supplemented medium and adjust if necessary using sterile 1N HCl or 1N NaOH.
Contamination Improper aseptic technique during preparation or supplementation.Always work in a sterile environment (laminar flow hood). Use sterile reagents and equipment. Filter-sterilize the stock solution.

Conclusion

Supplementing cell culture media with this compound offers a scientifically sound strategy to provide a stable and readily bioavailable source of methionine. This approach can contribute to more consistent and robust cell culture performance, which is critical for achieving reliable and reproducible results in research and biopharmaceutical applications. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can effectively implement this supplementation strategy to enhance their cell culture workflows.

References

  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. (2024-01-16).
  • Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem. (n.d.). Retrieved from [Link]

  • Showing metabocard for Glycyl-Methionine (HMDB0028847) - Human Metabolome Database. (2012-09-06). Retrieved from [Link]

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. (n.d.). Retrieved from [Link]

  • Glycylmethionine - Wikipedia. (n.d.). Retrieved from [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC. (2016-07-22). Retrieved from [Link]

  • Radiation Chemical Studies of Gly-Met-Gly in Aqueous Solution - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2025-08-06). Retrieved from [Link]

  • How long is L-methionine stable in a solution? - ResearchGate. (2019-02-05). Retrieved from [Link]

  • L-Alanyl-L-Glutamine (Stable Glutamine) 200 mM, 100ml - Sartorius eShop. (n.d.). Retrieved from [Link]

  • The components of cell culture media: glutamine - Cellculture2 - Altervista. (n.d.). Retrieved from [Link]

  • US20110262965A1 - Cell culture medium comprising small peptides - Google Patents. (n.d.).
  • Troubleshooting: Cell Culture | DigitalOcean. (n.d.). Retrieved from [Link]

  • (PDF) Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - ResearchGate. (2024-01-16). Retrieved from [Link]

  • Alanyl-glutamine - Wikipedia. (n.d.). Retrieved from [Link]

  • The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. (n.d.). Retrieved from [Link]

  • Strategies Used in Manufacturing Processes to Drive and Control Mammalian Cells to Undergo a Lactate Metabolic Shift - Open Access Journals. (n.d.). Retrieved from [Link]

  • Reported amino acid form of glycine (PubChem CID 750). Dihedral angles... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed. (n.d.). Retrieved from [Link]

  • Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed Central. (n.d.). Retrieved from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Gly-Thr-Met | C11H21N3O5S | CID 101698530 - PubChem. (n.d.). Retrieved from [Link]

  • Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: Optimizing High-Density Fed-Batch Cultures with Glycyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Enhanced Stability, Solubility, and Performance in Biopharmaceutical Production

Introduction: The Methionine Challenge in Fed-Batch Systems

Fed-batch culture is the cornerstone of modern biopharmaceutical manufacturing, enabling high cell densities and significantly increased product titers.[1][2][3] This is achieved by strategically feeding concentrated nutrient solutions to replenish substrates consumed by the cells.[4][5] However, this intensification strategy presents significant formulation challenges. Several key amino acids, including L-methionine, are prone to issues that can limit process efficiency and consistency.

L-methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis, and its metabolites are vital for cellular functions like epigenetic regulation and maintaining redox balance.[6][7][8] Unfortunately, free L-methionine faces two primary limitations in concentrated, pH-neutral feed media:

  • Limited Solubility: L-methionine has relatively poor solubility in aqueous solutions at neutral pH, complicating the preparation of highly concentrated feed streams without resorting to extreme pH adjustments.[9][10]

  • Oxidative Instability: The thioether group in methionine's side chain is susceptible to oxidation, especially under the oxygen-rich and metal-ion-containing environment of a bioreactor.[11][12][13] This process, which can be accelerated by factors like light and trace metals, converts methionine to methionine sulfoxide.[11][12][14] While cells possess enzymes to reduce methionine sulfoxide, excessive oxidation can deplete the available methionine pool and potentially impact protein structure and function.[12][15]

These challenges necessitate a more robust solution for methionine delivery. This application note details the rationale and provides experimental protocols for using Glycyl-DL-Methionine (Gly-Met) , a stable and highly soluble dipeptide, as a superior alternative to free L-methionine in fed-batch cultures.

The this compound Advantage

Using dipeptides to deliver problematic amino acids is a well-established strategy to overcome issues of stability and solubility.[16][17][18] For example, L-alanyl-L-glutamine is widely used to replace the unstable L-glutamine.[16][19] Gly-Met offers similar, significant advantages for methionine delivery.

  • Enhanced Solubility & Stability: Capping the N-terminus of methionine with a glycine residue dramatically improves its physicochemical properties. Dipeptides like Gly-Met are significantly more soluble than their constituent free amino acids, allowing for the formulation of highly concentrated, pH-neutral feed media.[18] This peptide bond also protects the methionine residue from oxidative degradation during media storage and the culture process.

  • Efficient Cellular Uptake: Mammalian cells, including Chinese Hamster Ovary (CHO) cells, possess specialized, proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2 on their cell surface.[20][21][22][23] These transporters actively import di- and tripeptides from the culture medium.[17][23]

  • Intracellular Bioavailability: Once inside the cell, cytosolic peptidases rapidly cleave the Gly-Met dipeptide, releasing free glycine and methionine directly into the intracellular amino acid pool where they become available for protein synthesis and other metabolic functions.[17][24]

Mechanism of Gly-Met Uptake and Metabolism

The diagram below illustrates the proposed pathway for Gly-Met utilization by the cell, providing a stable extracellular source and ensuring high intracellular availability of methionine.

GlyMet_Pathway cluster_extracellular Extracellular Medium cluster_membrane Cell Membrane cluster_intracellular Cytosol GlyMet_ext This compound (Stable & Soluble) PepT1 Peptide Transporter (e.g., PepT1/PepT2) GlyMet_ext->PepT1 Uptake GlyMet_int This compound PepT1->GlyMet_int Peptidase Cytosolic Peptidases GlyMet_int->Peptidase Hydrolysis Methionine L-Methionine Peptidase->Methionine Glycine Glycine Peptidase->Glycine Protein Protein Synthesis & Metabolism Methionine->Protein Glycine->Protein

Caption: Cellular uptake and hydrolysis of this compound.

Experimental Protocols

This section provides detailed protocols for evaluating and implementing Gly-Met in a fed-batch process. The core principle is to substitute L-methionine with Gly-Met on a molar equivalent basis in the feed medium.

Protocol 1: Stock Solution Preparation and Solubility Assessment

Objective: To prepare a highly concentrated, pH-neutral stock of Gly-Met and compare its solubility to L-methionine.

Materials:

  • This compound (cell culture grade)

  • L-Methionine (cell culture grade)

  • Water for Injection (WFI) or cell culture grade water

  • Sterile conical tubes (50 mL)

  • 0.22 µm sterile filters

Procedure:

  • L-Methionine Solubility Test:

    • Attempt to dissolve L-Methionine in WFI at room temperature to a target concentration of 100 mM (approx. 14.9 g/L).

    • Observe for complete dissolution. Note any precipitation. While heating can aid dissolution, this often isn't practical for complex feed media.[10]

  • Gly-Met Stock Preparation (e.g., 500 mM):

    • Weigh the appropriate amount of Gly-Met powder to create a 500 mM solution (approx. 103.1 g/L).

    • Add the powder to a sterile conical tube.

    • Add 80% of the final volume of WFI.

    • Mix thoroughly at room temperature until fully dissolved. Gly-Met should dissolve readily at neutral pH.

    • Adjust to the final volume with WFI.

    • Verify the pH is within a physiological range (e.g., 6.5-7.5). Adjust with dilute NaOH or HCl only if necessary.

    • Sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage and Stability:

    • Store the prepared stock solution at 2-8°C, protected from light.

    • For long-term storage (>1 month), consider aliquoting and storing at -20°C. Stock solutions of amino acids are generally stable for extended periods when stored properly.[25]

Data Presentation:

CompoundMolecular Weight ( g/mol )Target Conc. (mM)Solubility in Water (Neutral pH, 25°C)Observations
L-Methionine149.21100Sparingly Soluble[9]May require heating or pH adjustment for full dissolution.
This compound206.26500Highly SolubleDissolves readily at room temperature.
Protocol 2: Fed-Batch Culture Evaluation

Objective: To compare the performance of a CHO cell line in a fed-batch process using a standard L-methionine feed versus a Gly-Met feed.

Workflow Overview:

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_culture Culture Phase cluster_analysis Analysis Phase Media_Prep Prepare Basal & Feed Media Feed_A Feed A: Standard (L-Met) Media_Prep->Feed_A Feed_B Feed B: Test (Gly-Met) Media_Prep->Feed_B Inoculation Inoculate Bioreactors (n=3 per group) Feed_A->Inoculation Feed_B->Inoculation Culture_Run Run Fed-Batch Culture (e.g., 14 Days) Inoculation->Culture_Run Sampling Daily Sampling & Process Control Culture_Run->Sampling Sampling->Culture_Run VCD Viable Cell Density & Viability Sampling->VCD Titer Product Titer (e.g., ELISA, HPLC) Sampling->Titer Metabolites Metabolite Analysis (Glc, Lac, NH4+) Sampling->Metabolites Amino_Acids Amino Acid Analysis (HPLC) Sampling->Amino_Acids

Caption: Experimental workflow for comparing L-Met and Gly-Met feeds.

Procedure:

  • Cell Line and Basal Medium:

    • Use a well-characterized, recombinant protein-producing CHO cell line.

    • Prepare the basal culture medium according to your standard process. Ensure the basal medium contains an initial, non-limiting concentration of L-methionine.

  • Feed Media Preparation:

    • Control Feed (L-Met): Prepare your established concentrated fed-batch medium containing L-methionine.

    • Test Feed (Gly-Met): Prepare the same fed-batch medium but replace L-methionine with Gly-Met on a 1:1 molar basis. Use the concentrated Gly-Met stock from Protocol 3.1. Ensure all other component concentrations are identical.

  • Bioreactor Setup and Inoculation:

    • Set up shake flasks or bench-scale bioreactors (n≥3 per condition).

    • Inoculate all vessels at the same target seeding density (e.g., 0.5 x 10⁶ cells/mL) from the same seed culture expansion.[5]

  • Fed-Batch Strategy:

    • Initiate feeding on a pre-determined day (e.g., Day 3) based on nutrient consumption models or historical data.[5]

    • Administer the respective feed (Control or Test) based on a defined schedule (e.g., daily bolus feeds or continuous perfusion). The feeding strategy should be identical for both groups.[4]

    • Maintain all other process parameters (pH, DO, temperature, glucose concentration) within their defined control bands for the duration of the culture (e.g., 14 days).

  • Daily Monitoring and Sampling:

    • Collect samples daily for analysis.

    • Measure Viable Cell Density (VCD) and viability using a cell counter.

    • Measure key metabolites (glucose, lactate, ammonia) using a bio-analyzer.

    • Centrifuge a portion of the sample to collect supernatant for later analysis. Store supernatant at -80°C.

Protocol 3: Analytical Methods

Objective: To quantify the impact of the different feed strategies on culture performance, product yield, and amino acid metabolism.

  • Product Titer Quantification:

    • At the end of the culture (and at intermediate time points), measure the concentration of the recombinant protein in the stored supernatants.

    • Use an appropriate validated method, such as ELISA for antibodies or RP-HPLC for other proteins.

  • Amino Acid Analysis:

    • Analyze the concentration of methionine and other amino acids in the culture supernatant from key time points (e.g., Day 0, Day 7, Day 14).

    • This is critical to confirm methionine consumption and to ensure other amino acids are not limiting.

    • HPLC with pre-column derivatization is a common and robust method for amino acid analysis.[26] Other methods like capillary electrophoresis can also be used.[27]

    • Sample Preparation: Samples must be clarified. Centrifuge samples (e.g., 16,900 x g for 15 min) and filter the supernatant through a 0.2 µm filter before analysis.[28]

Expected Results and Interpretation

Switching from L-methionine to Gly-Met is expected to yield several process improvements. The table below shows hypothetical but representative data from a comparative 14-day fed-batch culture.

ParameterControl Group (L-Met Feed)Test Group (Gly-Met Feed)Interpretation of Improvement
Peak VCD (x 10⁶ cells/mL) 18.5 ± 1.221.0 ± 1.5Higher peak cell density suggests more consistent nutrient availability and reduced metabolic stress.
Culture Viability (Day 14) 75% ± 4%85% ± 3%Extended culture viability, likely due to lower accumulation of toxic byproducts and stable nutrient supply.
Final Product Titer (g/L) 3.2 ± 0.34.1 ± 0.2A significant increase in titer, resulting from higher cell density and prolonged productivity phase.
Peak Ammonia (mM) 8.1 ± 0.76.5 ± 0.5Reduced ammonia levels, a common benefit seen with stable dipeptides which minimize chemical degradation.[16]
Feed Prep. Observation Required pH adjustment to dissolve componentspH neutral, simple dissolutionSimplified, more robust, and scalable feed preparation process.[5]

Conclusion

The experimental use of this compound provides a scientifically sound and practical solution to the inherent challenges of L-methionine delivery in high-density fed-batch cultures. By leveraging the superior solubility and stability of this dipeptide, researchers and process development scientists can formulate more concentrated, pH-neutral feeds. This simplifies media preparation, reduces the risk of nutrient degradation and oxidation, and ultimately supports more robust and productive cell culture processes, leading to higher product titers and improved process consistency.

References

  • Agilent. (n.d.).
  • Bertrand, T., et al. (2001). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. Protein Science, 10(9), 1738-1747. [Link]

  • Chen, H., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(15), 8593. [Link]

  • Cieslar, S., et al. (2018). Analysis of amino acids in cell culture supernatant using capillary electrophoresis with contactless conductivity detection. Analytical and Bioanalytical Chemistry, 410(23), 5787-5795. [Link]

  • World Health Organization. (2011). DL-Methionine. In The International Pharmacopoeia. [Link]

  • Imayoshi, Y., et al. (2011). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 63(5), 457-466. [Link]

  • Eppendorf. (n.d.). A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation. [Link]

  • Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 53. [Link]

  • Sanderson, L. E., et al. (2019). Sensing and Signaling of Methionine Metabolism. The Journal of Nutrition, 149(4), 547-554. [Link]

  • López-Grueso, R., et al. (2020). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Metabolites, 10(10), 406. [Link]

  • Aryal, S. (2021). Fed-batch Culture- Definition, Principle, Process, Types, Applications, Limitations. Microbe Notes. [Link]

  • Solvo Biotechnology. (n.d.). PEPT1 Transporter. [Link]

  • Ghisaidoobe, A. B. T., & Chung, C. Y. (2014). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Biotechnology Progress, 30(6), 1430-1436. [Link]

  • Setlow, B., & Setlow, P. (2001). In Vitro and In Vivo Oxidation of Methionine Residues in Small, Acid-Soluble Spore Proteins from Bacillus Species. Journal of Bacteriology, 183(15), 4546-4550. [Link]

  • Cruz, M. F., & M. A. Marletta. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Bioengineering, 113(2), 233-245. [Link]

  • Gilbert, E. R., et al. (2008). Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick. Poultry Science, 87(10), 2105-2114. [Link]

  • Kaewwongsa, W., et al. (2020). Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis. Fermentation, 6(1), 16. [Link]

  • Tsvetkov, P., et al. (2019). Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer's Disease. Antioxidants, 8(8), 289. [Link]

  • Zhong, C., et al. (2023). Emerging roles for methionine metabolism in immune cell fate and function. Journal of Translational Medicine, 21(1), 609. [Link]

  • ResearchGate. (2019). How long is L-methionine stable in a solution?. [Link]

  • Wikipedia. (n.d.). Peptide transporter 1. [Link]

  • Lee, J. S., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biochemical Engineering Journal, 190, 108761. [Link]

  • Johnson, R., et al. (2014). Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. BioProcess International. [Link]

  • Sartorius. (n.d.). Amino Acid Analysis | Cell Culture Media. [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(11), 1334-1341. [Link]

  • Fotiadis, D., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45), eabk3293. [Link]

  • INFORS HT. (2020). The difference between batch, fed-batch, and continuous processes. [Link]

  • Selvaraj, R. J., et al. (1977). Myeloperoxidase-Mediated Oxidation of Methionine and Amino Acid Decarboxylation. Infection and Immunity, 18(2), 377-384. [Link]

  • Catalyst University. (2015, January 23). Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA [Video]. YouTube. [Link]

  • Cytiva. (2020). Fed-batch supplements to boost cell culture performance. [Link]

  • Wang, W., et al. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. Amino Acids, 45(3), 463-477. [Link]

Sources

Application Note: Quantitative Analysis of Glycyl-dl-methionine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the sensitive and specific detection of Glycyl-dl-methionine (Gly-Met), a dipeptide of glycine and methionine, in complex biological samples such as plasma, urine, and tissue homogenates. As an intermediate in protein metabolism, the accurate quantification of Gly-Met is crucial for researchers in metabolic studies, nutritional science, and drug development. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring robust and reliable data generation. We present detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), complete with workflow diagrams, data tables, and method validation criteria.

Introduction

The Significance of this compound

This compound is a dipeptide resulting from protein digestion or catabolism. While many dipeptides are transient intermediates, some possess unique physiological or cell-signaling properties. Methionine itself is an essential amino acid critical for protein synthesis, methylation reactions, and the production of key antioxidants like glutathione.[1] Therefore, understanding the metabolic flux of methionine-containing peptides like Gly-Met can provide valuable insights into cellular health, disease states, and the pharmacokinetic/pharmacodynamic (PK/PD) profiles of peptide-based therapeutics.

Analytical Challenges

The quantification of Gly-Met in biological fluids is non-trivial due to two primary factors:

  • Physicochemical Properties: Gly-Met is a small, highly polar, zwitterionic molecule. This makes it poorly retained on traditional reversed-phase chromatography columns, which separate molecules based on hydrophobicity.[2]

  • Matrix Complexity: Biological samples (e.g., plasma, serum) are rich in proteins, salts, lipids, and other endogenous molecules that can interfere with analysis, suppress instrument signals, and contaminate analytical systems.[3][4]

A successful analytical method must therefore incorporate efficient sample preparation to isolate the analyte from matrix interferences and a robust separation technique capable of retaining and resolving this polar dipeptide.

Foundational Principles: Sample Preparation

The goal of sample preparation is to produce a clean, concentrated sample extract that is compatible with the downstream analytical instrument.[4][5] A well-designed sample preparation strategy improves data quality, enhances sensitivity, and increases the longevity of expensive analytical equipment.[4]

Common Strategies for Biological Samples
  • Protein Precipitation (PPT): This is the simplest and fastest method. A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample (typically at a 3:1 ratio), causing proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte is collected. While fast, it is the least clean method, leaving significant amounts of salts and phospholipids in the extract.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is loaded onto a column packed with diatomaceous earth. The sample disperses over the large surface area, and a water-immiscible organic solvent is passed through to extract the analytes, leaving polar interferences behind.[4]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup. The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is then eluted with a different solvent. For a polar molecule like Gly-Met, a mixed-mode or ion-exchange sorbent is often most effective.

Protocol: Protein Precipitation of Plasma/Serum

This protocol provides a basic, effective method for initial feasibility studies. For validated, high-sensitivity assays, a more advanced technique like SPE is recommended.

  • Aliquot: Pipette 100 µL of biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Spike (for QC/Calibrators): Add the appropriate volume of internal standard and calibration standard working solutions. For unknown samples, add internal standard only.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate: Place the tubes at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge: Spin at >14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully collect the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Dry the supernatant under a stream of nitrogen. Reconstitute in a mobile phase that is weak in elution strength (e.g., 90% Acetonitrile / 10% Water for HILIC) to improve peak shape.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[2][6] The key is to choose a chromatographic method that can effectively retain and separate the polar Gly-Met.

Chromatographic Separation Strategies

HILIC is a powerful alternative to reversed-phase chromatography for separating highly polar compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[2][7] A water layer is adsorbed onto the stationary phase, and analytes partition between this layer and the organic mobile phase.[8] This mode is highly compatible with mass spectrometry and avoids the need for ion-pairing agents that can contaminate the instrument.[2]

While standard RP-LC is ineffective, the addition of an ion-pairing agent (e.g., trifluoroacetic acid - TFA, heptafluorobutyric acid - HFBA) to the mobile phase can improve retention.[9] The agent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the charged analyte, increasing its overall hydrophobicity and retention.[10][11] Causality: The choice of ion-pairing agent is critical; stronger agents like HFBA increase retention but can be difficult to remove from the column and may cause significant ion suppression in the MS source.[12][13]

Workflow: HILIC-MS/MS Analysis

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap HILIC HILIC Separation Evap->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Chromatogram Generate Chromatogram (MRM Transitions) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Caption: HILIC-MS/MS workflow for Gly-Met quantification.

Protocol: HILIC-MS/MS for Gly-Met in Plasma
  • Sample Preparation: Prepare samples using the Protein Precipitation protocol (Section 2.2). Reconstitute the dried extract in 90:10 Acetonitrile:Water with 0.1% Formic Acid.

  • LC System: Standard HPLC or UHPLC system.

  • MS System: Triple quadrupole mass spectrometer.

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent retention and peak shape for polar, neutral, and charged analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ions for conductivity and helps control peak shape. Acidic pH ensures analytes are protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe primary organic component for HILIC retention.
Gradient 95% B -> 50% B over 5 min, hold 1 min, return to 95% BA typical gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity of the mobile phase.[14]
Injection Vol 5 µL
Ionization Mode ESI PositiveGly-Met contains amine groups that are readily protonated to form positive ions.
MRM Transition Determine Experimentally (e.g., Precursor [M+H]⁺ -> Product)Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.[6]
Internal Standard Stable Isotope Labeled (SIL) Gly-MetThe ideal choice as it co-elutes and compensates for matrix effects and ionization variability.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic resolution.[15] However, it can only analyze compounds that are volatile and thermally stable. Since Gly-Met is a non-volatile dipeptide, a chemical derivatization step is mandatory to make it suitable for GC analysis.[16][17]

The Necessity of Derivatization

Derivatization replaces the polar, active hydrogens on the amine and carboxylic acid groups with nonpolar, bulky groups (e.g., a trimethylsilyl group).[15] This chemical modification increases the molecule's volatility and thermal stability, allowing it to be vaporized in the GC inlet without decomposition.[15] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach.[15][16]

Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extract Dry Complete Drying (Anhydrous conditions are critical) Sample->Dry Deriv Add Derivatization Reagent (e.g., BSTFA) & Heat Dry->Deriv GC GC Separation (Temperature Program) Deriv->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Detector Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Integration Peak Integration SIM->Integration Quant Quantification Integration->Quant

Caption: GC-MS workflow including the critical derivatization step.

Protocol: GC-MS via Silylation
  • Sample Preparation: Prepare a clean extract of the biological sample (SPE is highly recommended to remove non-volatile matrix components).

  • Drying: Transfer the extract to a GC vial insert and dry it completely under nitrogen. Causality: The presence of water will consume the derivatization reagent and lead to poor and inconsistent results.[15]

  • Derivatization: Add 50 µL of acetonitrile and 50 µL of BSTFA (with 1% TMCS as a catalyst). Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 60 minutes.

  • Analysis: Cool to room temperature before placing in the GC autosampler.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column Low-polarity column (e.g., 5% Phenyl Polysiloxane, 30m x 0.25mm x 0.25µm)Standard, robust column for general purpose analysis of derivatized compounds.
Inlet Temp 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas.
Oven Program Start at 100°C, ramp 15°C/min to 300°C, hold 5 minSeparates analytes based on their boiling points and interaction with the stationary phase.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization that creates reproducible fragmentation patterns for library matching.
Acquisition Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode significantly improves sensitivity by monitoring only specific, characteristic ions of the derivatized Gly-Met.

High-Resolution Separation: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[18] It is an extremely efficient separation technique, often providing higher resolution than LC, and requires very small sample volumes.[18][19] For a zwitterionic dipeptide like Gly-Met, CE is a natural fit.

Principle and Advantages

In CE, a fused-silica capillary filled with a background electrolyte (BGE) connects two buffer reservoirs, each with an electrode. When a high voltage is applied, ions migrate toward the electrode of opposite charge.[20] Coupling CE to MS provides a powerful platform for analyzing small, charged biomolecules in complex samples like urine or plasma.[19][21] Its key advantage is the orthogonal separation mechanism compared to chromatography, making it excellent for separating molecules that are difficult to resolve by LC or GC.[18]

Workflow: CE-MS Analysis

CEMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Filter Centrifugal Filtration (Remove Particulates) Sample->Filter Dilute Dilute in BGE Filter->Dilute CE Capillary Electrophoresis Separation (High Voltage Applied) Dilute->CE Interface CE-MS Interface (Sheath Liquid ESI) CE->Interface MS Mass Spectrometer (e.g., TOF or Quadrupole) Interface->MS Detector Detector MS->Detector Electropherogram Generate Electropherogram Detector->Electropherogram Integration Peak Integration Electropherogram->Integration Quant Quantification Integration->Quant

Caption: Conceptual workflow for the analysis of Gly-Met by CE-MS.

Conceptual Protocol: CE-MS for Gly-Met
  • Sample Preparation: A simple "dilute and shoot" approach is often feasible after initial protein removal (PPT) and filtration to remove particulates that could clog the capillary.

  • CE Conditions:

    • Capillary: Uncoated fused-silica capillary.

    • Background Electrolyte (BGE): A volatile buffer like 50 mM formic acid in 10% methanol is highly compatible with MS. The acidic pH ensures Gly-Met is cationic.

    • Separation Voltage: 20-30 kV.

  • MS Interface: A sheath-liquid interface is typically used to provide a stable electrospray.

  • MS Detection: High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) is often paired with CE to provide accurate mass identification.

Method Validation: Ensuring Trustworthy Data

A method is not useful unless it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[22] Key parameters are established based on international guidelines.[23]

Summary of Key Validation Parameters
ParameterDefinitionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) > 0.99. Back-calculated standards should be within ±15% of nominal.
Accuracy The closeness of the measured value to the true value.Mean concentration of QC samples should be within ±15% of nominal (±20% at LLOQ).[2][24]
Precision The closeness of repeated measurements. Expressed as %RSD or %CV.%RSD of QC samples should be ≤15% (≤20% at LLOQ).[2][24]
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20%.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal baseline samples.

Summary and Method Selection Guide

Choosing the right analytical technique depends on the specific requirements of your research, including sensitivity needs, sample throughput, and available equipment.

TechniquePrimary Advantage(s)Primary Disadvantage(s)Best Suited For
HILIC-MS/MS High sensitivity & selectivity, no derivatization, high throughput.Can be sensitive to matrix effects, requires careful method development.Routine, high-throughput quantitative analysis in regulated and research environments.
GC-MS Excellent chromatographic resolution, robust technology.Requires derivatization, lower throughput, potential for analyte loss during prep.Applications where very high separation efficiency is needed and for labs with extensive GC-MS expertise.
CE-MS Extremely high separation efficiency, very low sample consumption.Lower concentration sensitivity than LC-MS, can be less robust for routine use.Complex samples where isomers may be present; specialized research applications.

For most applications requiring the quantification of this compound in biological samples, HILIC-MS/MS offers the best combination of sensitivity, specificity, and throughput.

References

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  • Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. Retrieved from [Link]

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  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2020). National Institutes of Health. Retrieved from [Link]

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  • Simó, C., et al. (2012). Capillary electrophoresis-mass spectrometry for peptide analysis: target-based approaches and proteomics/peptidomics strategies. Methods in Molecular Biology. Retrieved from [Link]

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Application Notes and Protocols for Cell Culture Media Optimization with Dipeptide Supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher yields and improved product quality in biopharmaceutical production has intensified the focus on cell culture media optimization. A critical bottleneck in formulating highly concentrated, chemically defined media is the limited solubility and stability of certain key amino acids. This guide provides an in-depth exploration of dipeptide supplementation as a scientifically robust strategy to overcome these limitations. We will delve into the fundamental principles of dipeptide metabolism, provide detailed protocols for systematic media optimization using a Design of Experiments (DoE) approach, and present validated methods for monitoring cellular responses through spent media analysis. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the performance and robustness of their mammalian cell culture processes.

The Rationale for Dipeptide Supplementation: Overcoming the Constraints of Free Amino Acids

The composition of cell culture media is a pivotal factor influencing cell growth, viability, and recombinant protein production.[1] However, the physicochemical properties of individual amino acids can impose significant constraints on media formulation.

1.1. The Challenge of Amino Acid Instability and Insolubility

Certain amino acids are notoriously difficult to incorporate into neutral pH, concentrated liquid media formulations:

  • L-Glutamine: While a crucial energy source for rapidly dividing cells, L-glutamine is thermally labile in liquid media, spontaneously degrading into pyroglutamate and ammonia.[2] Ammonia accumulation is cytotoxic and can negatively impact protein glycosylation patterns.

  • L-Tyrosine: This essential amino acid exhibits very low solubility at neutral pH, often necessitating the use of separate, high-pH stock solutions, which complicates feeding strategies and risks pH excursions in the bioreactor.[3][4]

  • L-Cysteine: The thiol group of cysteine is prone to oxidation, leading to the formation of cystine, which has poor solubility and can precipitate out of solution.[5] This instability can also generate reactive oxygen species (ROS), inducing cellular stress.

1.2. Dipeptides: A Superior Alternative

Dipeptides, which are short peptides composed of two amino acids, offer a compelling solution to these challenges. By chemically coupling a problematic amino acid with a more stable and soluble partner (e.g., L-alanine or glycine), the resulting dipeptide often exhibits vastly improved physicochemical properties.

FeatureFree Amino Acids (Gln, Tyr, Cys)Dipeptides (e.g., Ala-Gln, Gly-Tyr)
Solubility Low to moderate, often pH-dependentHigh solubility at neutral pH
Stability Prone to degradation and oxidationSignificantly more stable in liquid formulations
Ammonia Generation High (from Gln degradation)Reduced ammonia accumulation
Process Complexity May require separate, high-pH feedsCan be incorporated into a single, neutral pH feed

A summary of the advantages of dipeptides over free amino acids in cell culture.

For instance, tyrosine-containing dipeptides can increase the solubility of tyrosine by up to 250-fold at neutral pH.[3] This allows for the formulation of highly concentrated, pH-neutral feed media, simplifying bioprocess operations and reducing the risk of precipitation.

The Cellular and Metabolic Impact of Dipeptide Supplementation

The benefits of dipeptide supplementation extend beyond improved media formulation. Once introduced into the cell culture environment, dipeptides are actively transported into the cells and metabolized, influencing key cellular pathways.

2.1. Dipeptide Transport and Intracellular Cleavage

Mammalian cells possess specific transporters for the uptake of di- and tripeptides, primarily the proton-coupled oligopeptide transporters PepT1 and PepT2.[6] These transporters mediate the influx of intact dipeptides from the culture medium into the cytoplasm.

Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases, releasing the constituent free amino acids. These amino acids then become available for various metabolic processes, including protein synthesis, energy production, and biomass formation.

cluster_extracellular Extracellular Medium cluster_cell Cell Dipeptide Dipeptide (e.g., Gly-Tyr) PepT1_PepT2 PepT1/PepT2 Transporter Dipeptide->PepT1_PepT2 Uptake Intact_Dipeptide Intact Dipeptide PepT1_PepT2->Intact_Dipeptide Cytosolic_Peptidases Cytosolic Peptidases Intact_Dipeptide->Cytosolic_Peptidases Hydrolysis Amino_Acid_1 Amino Acid 1 (e.g., Glycine) Cytosolic_Peptidases->Amino_Acid_1 Amino_Acid_2 Amino Acid 2 (e.g., Tyrosine) Cytosolic_Peptidases->Amino_Acid_2 Metabolism Cellular Metabolism Amino_Acid_1->Metabolism Amino_Acid_2->Metabolism Dipeptides Dipeptide Supplementation Amino_Acids Intracellular Amino Acids Dipeptides->Amino_Acids Uptake & Hydrolysis mTORC1 mTORC1 Activation Amino_Acids->mTORC1 Protein_Synthesis Protein Synthesis (e.g., Antibodies) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits

Influence of dipeptide-derived amino acids on the mTORC1 signaling pathway.

Protocols for Dipeptide-Based Media Optimization

A systematic approach is crucial for effectively optimizing cell culture media with dipeptide supplements. The following protocols outline a robust workflow from initial screening to process validation.

3.1. Preparation and Sterilization of Dipeptide Stock Solutions

Proper preparation of dipeptide stock solutions is fundamental to the success of any supplementation study.

Materials:

  • Dipeptide powder (high purity, cell culture grade)

  • Cell culture grade water or desired buffer

  • Sterile conical tubes or bottles

  • 0.22 µm sterile syringe filters or vacuum filtration units

  • Laminar flow hood

Protocol:

  • In a laminar flow hood, weigh the desired amount of dipeptide powder using an aseptic technique.

  • Dissolve the powder in cell culture grade water or a buffer of choice to the desired stock concentration (e.g., 100 mM or 200 mM). Most dipeptides are highly soluble at neutral pH.

  • Gently swirl or vortex the solution until the dipeptide is completely dissolved.

  • Sterilize the dipeptide stock solution by passing it through a 0.22 µm filter into a sterile container. [7]5. Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the dipeptide name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

3.2. Design of Experiments (DoE) for Media Optimization

DoE is a powerful statistical methodology that allows for the simultaneous investigation of multiple factors, making it highly efficient for optimizing complex systems like cell culture media. [8] Objective: To identify the optimal concentrations of selected dipeptides and other key media components to maximize a desired response (e.g., viable cell density, product titer).

Step 1: Factor Screening (Fractional Factorial Design)

  • Purpose: To identify the most influential media components from a larger list of candidates.

  • Procedure:

    • Select a range of factors to investigate (e.g., different dipeptides, glucose, specific amino acids).

    • For each factor, define a high and a low concentration level.

    • Use a fractional factorial design to create a set of experimental conditions that test a fraction of all possible combinations.

    • Perform the cell culture experiments in a high-throughput system (e.g., deep-well plates or ambr® bioreactors).

    • Measure the desired response(s) at the end of the culture period.

    • Analyze the data to determine the main effects of each factor and identify those with a statistically significant impact on the response.

Step 2: Response Surface Methodology (Central Composite Design)

  • Purpose: To fine-tune the concentrations of the most significant factors identified in the screening phase and to understand their interactions.

  • Procedure:

    • Select the 2-4 most significant factors from the screening experiment.

    • Define a wider range of concentrations for each factor, including a central point.

    • Use a central composite design to generate the experimental runs. This design will include factorial points, axial points (to explore extremes), and center points (to assess curvature and reproducibility).

    • Conduct the cell culture experiments.

    • Measure the response(s).

    • Analyze the data to generate a response surface model, which mathematically describes the relationship between the factors and the response. This model can be visualized as a 3D plot to identify the optimal concentration ranges.

cluster_DoE Design of Experiments (DoE) Workflow Screening Step 1: Factor Screening (Fractional Factorial) Identify_Factors Identify Significant Factors Screening->Identify_Factors Optimization Step 2: Optimization (Response Surface Methodology) Identify_Factors->Optimization Optimal_Conditions Determine Optimal Concentrations Optimization->Optimal_Conditions Validation Step 3: Validation Optimal_Conditions->Validation

A simplified workflow for media optimization using a Design of Experiments approach.

3.3. Spent Media Analysis: Monitoring Cellular Metabolism

Analyzing the composition of the culture medium over time provides invaluable insights into cellular metabolism and nutrient consumption. [9]High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Objective: To quantify the consumption of amino acids and dipeptides, and the production of metabolic byproducts like lactate and ammonia.

Protocol: HPLC Analysis of Amino Acids and Dipeptides

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant at various time points.

    • Centrifuge the sample to remove cells and debris.

    • Perform a protein precipitation step if necessary (e.g., with acetonitrile or trichloroacetic acid).

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (for amino acids):

    • Many HPLC methods for amino acid analysis require a pre-column derivatization step to attach a chromophore or fluorophore for detection. Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC). [10]3. HPLC Conditions (Example for Reversed-Phase HPLC):

    • Column: C18 column suitable for amino acid or peptide analysis.

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate or acetate buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV or fluorescence detector, depending on the derivatization agent used. Mass spectrometry (LC-MS) can also be used for enhanced specificity and sensitivity. [11]4. Quantification:

    • Run a series of standards of known concentrations for each analyte to generate a calibration curve.

    • Integrate the peak areas of the analytes in the samples and quantify their concentrations using the calibration curve.

Expected Outcomes and Data Interpretation

The systematic optimization of cell culture media with dipeptide supplementation can lead to significant improvements in process performance.

4.1. Enhanced Cell Growth and Viability

By providing a stable and readily available source of essential amino acids and reducing the accumulation of toxic byproducts, dipeptide supplementation typically results in higher viable cell densities (VCD) and prolonged culture viability.

4.2. Increased Product Titer

The improved cellular health and sustained metabolic activity often translate into a significant increase in the final product titer, particularly for recombinant proteins like monoclonal antibodies.

4.3. Favorable Metabolic Profile

Spent media analysis will likely reveal a more efficient metabolic profile in dipeptide-supplemented cultures, characterized by:

  • Reduced ammonia accumulation (when using glutamine dipeptides).

  • Lower lactate production. [2]* More efficient utilization of key amino acids.

Example Data:

ConditionPeak VCD (x10^6 cells/mL)Final Titer (g/L)Peak Ammonia (mM)
Control (Free Amino Acids) 15.22.88.5
Dipeptide Supplemented 22.54.54.2

Illustrative data comparing a control process with a dipeptide-optimized process for a CHO cell line producing a monoclonal antibody.

Conclusion

Dipeptide supplementation is a powerful and scientifically grounded strategy for optimizing mammalian cell culture media. By overcoming the inherent limitations of free amino acids, dipeptides enable the development of more robust, efficient, and simplified bioprocesses. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and process development scientists to systematically evaluate and implement dipeptide supplementation, ultimately leading to enhanced productivity and product quality in the manufacturing of biopharmaceuticals.

References

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In Vivo Application Notes and Protocols for Glycyl-dl-methionine Supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Glycyl-dl-methionine in Preclinical Research

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, playing a pivotal role in protein synthesis, methylation reactions, and the biosynthesis of glutathione, a key antioxidant.[1][2] In preclinical research, particularly in models of intestinal dysfunction, oxidative stress, and metabolic disorders, the exogenous supplementation of methionine is a common investigational strategy. While L-methionine is the biologically active isomer, the racemic mixture, DL-methionine, is a cost-effective and widely used supplement in animal studies.[3][4]

This guide focuses on the in vivo application of This compound , a dipeptide form of methionine. The scientific premise for using a dipeptide lies in its distinct and often superior absorption kinetics compared to its constituent free amino acids.[5] Mammalian intestinal epithelial cells possess specific transporters, such as Peptide Transporter 1 (PepT1), which mediate the uptake of di- and tripeptides.[6] This transport system is generally more efficient and less prone to saturation than the corresponding transporters for free amino acids.[5] By administering methionine in its dipeptide form, researchers can potentially achieve higher bioavailability and more consistent physiological responses.

This document provides a comprehensive overview of the mechanisms, experimental design considerations, and detailed protocols for in vivo studies involving this compound supplementation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their preclinical models.

Mechanistic Framework: Absorption and Cellular Fate

The primary advantage of this compound resides in its intestinal absorption. Unlike free amino acids, which compete for a variety of transporters, dipeptides are primarily absorbed via the high-capacity PepT1 transporter.[6] Once inside the enterocyte, this compound is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and DL-methionine, which then enter the portal circulation.[7]

This mechanism of absorption has several key implications for in vivo studies:

  • Enhanced Bioavailability: The PepT1 transport system can lead to a greater overall absorption of methionine compared to the administration of an equimolar amount of free DL-methionine.

  • Reduced Amino Acid Competition: By utilizing a distinct transport pathway, this compound avoids competition with other free amino acids for their respective transporters, which can be particularly relevant in studies involving complex diets or disease states with malabsorption.[5]

  • Improved Intestinal Health: Studies have shown that supplementation with DL-methionyl-DL-methionine, a related dipeptide, can enhance intestinal development, villus height, and the expression of tight junction proteins, suggesting a direct beneficial effect on the intestinal barrier.

Below is a diagram illustrating the proposed intestinal absorption and subsequent metabolic pathways of this compound.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation GDM This compound PepT1 PepT1 Transporter GDM->PepT1 Uptake GDM_intra This compound PepT1->GDM_intra Peptidases Cytosolic Peptidases GDM_intra->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine DL_Met DL-Methionine Peptidases->DL_Met Glycine_circ Glycine Glycine->Glycine_circ Transport DL_Met_circ DL-Methionine DL_Met->DL_Met_circ Transport

Intestinal absorption and metabolism of this compound.

Experimental Design and Dosing Considerations

Animal Models

The selection of an appropriate animal model is contingent upon the research question. Given methionine's central role in metabolism, this compound can be investigated in a wide array of models, including:

  • Models of Intestinal Injury: Such as necrotizing enterocolitis, inflammatory bowel disease, or chemotherapy-induced mucositis, where enhanced intestinal barrier function and nutrient absorption are desirable.

  • Models of Oxidative Stress: Where the precursor role of methionine to glutathione can be leveraged to study antioxidant defenses.[3]

  • Metabolic Disease Models: Including studies on lipid metabolism and insulin resistance, given methionine's influence on these pathways.

  • Toxicology and Lifespan Studies: Glycine, a component of the dipeptide, has been shown to mitigate methionine toxicity and extend the lifespan in mice.[8]

Dosage and Administration

While specific dose-response studies for this compound in various rodent models are not extensively published, a rational starting point can be extrapolated from studies using DL-methionine.

Animal ModelDL-Methionine Dosage RangeAdministration RouteReference
Pigs (heat-stressed)20% above requirement in dietOral (in feed)[9][10]
Dogs (struvite uroliths)~100 mg/kg, twice dailyOral[5]
Goats (urinary acidification)200 mg/kg, once dailyOral[1]

Note: These dosages are for DL-methionine and should be considered as a starting point for dose-ranging studies with this compound, adjusting for the molecular weight difference.

Preparation and Administration of this compound Solution for Oral Gavage:

  • Vehicle Selection: Water is a suitable vehicle for this compound. For compounds that are difficult to dissolve or for voluntary administration, a sweetened vehicle like condensed milk (diluted 1:1 with water) can be used.[11]

  • Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

    • Dissolve the calculated amount in the chosen vehicle. Gentle heating and vortexing may be required to ensure complete dissolution.

    • Prepare the solution fresh daily to ensure stability.

  • Oral Gavage Protocol (Mice):

    • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Needle Insertion: Use a flexible, ball-tipped gavage needle of the appropriate size. Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

    • Administration: Once the needle is in the esophagus, administer the solution slowly and steadily.

    • Withdrawal: Slowly withdraw the needle.

    • Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Pharmacokinetics and Bioanalytical Methods

Understanding the pharmacokinetic profile of this compound is crucial for designing robust in vivo experiments. While specific pharmacokinetic data for this dipeptide is limited, general principles of dipeptide and amino acid pharmacokinetics apply.

  • Absorption: As previously discussed, absorption is primarily mediated by the PepT1 transporter in the small intestine.[6]

  • Distribution: Following absorption and hydrolysis, glycine and methionine are distributed throughout the body via the bloodstream and taken up by various tissues for protein synthesis and other metabolic processes.

  • Metabolism: Methionine is extensively metabolized in the liver through the methionine cycle, which generates S-adenosylmethionine (SAM), a universal methyl donor.[8]

  • Excretion: Excess methionine and its metabolites are primarily excreted by the kidneys.

Bioanalytical Methods:

Quantification of this compound and its metabolites (glycine and methionine) in biological matrices such as plasma and tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.

Sample Preparation for LC-MS/MS Analysis of Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

  • Vortex and Incubate: Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Dilution and Injection: Transfer 50 µL of the supernatant and mix with 450 µL of the initial mobile phase containing an appropriate internal standard. Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.

Experimental Readouts and Biomarker Analysis

The choice of experimental readouts will depend on the specific research question and the animal model used. Below are some key biomarkers and endpoints to consider:

  • Intestinal Health:

    • Histology: Measurement of villus height and crypt depth in different sections of the small intestine.

    • Gene Expression: qPCR analysis of tight junction proteins (e.g., occludin, claudins), proliferation markers (e.g., Ki67), and inflammatory cytokines.

  • Antioxidant Status:

    • Glutathione Levels: Measurement of reduced and oxidized glutathione (GSH/GSSG) in tissues.

    • Enzyme Activity: Assays for antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[10]

  • Metabolic Parameters:

    • Plasma Amino Acid Profile: To confirm the increase in methionine levels and assess any impact on other amino acids.

    • Lipid Profile: Measurement of plasma triglycerides, cholesterol, and free fatty acids.

    • Glucose Homeostasis: Glucose and insulin tolerance tests.

  • Pharmacokinetic Analysis:

    • Measurement of plasma concentrations of this compound and methionine over time to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

A Animal Acclimatization B Baseline Measurements (Body weight, etc.) A->B C Randomization into Treatment Groups B->C D This compound Administration (e.g., Oral Gavage) C->D E Vehicle Control Administration C->E F In-life Monitoring (Clinical signs, body weight) D->F E->F G Sample Collection (Blood, Tissues) F->G H Biomarker Analysis (Histology, qPCR, etc.) G->H I Data Analysis and Interpretation H->I

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Application Notes and Protocols: Elucidating Metabolic Dynamics with Glycyl-dl-methionine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Free Amino Acids in Metabolic Analysis

In the intricate landscape of cellular metabolism, the amino acid methionine holds a pivotal role. It is not only a fundamental building block for protein synthesis but also serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions essential for epigenetic regulation and cellular signaling.[1][2][3] Furthermore, methionine metabolism is deeply intertwined with the folate and Krebs cycles, and its dysregulation is implicated in numerous pathological states, making it a critical area of investigation in drug development and disease research.[3][4]

Traditionally, metabolic pathway analysis has relied on the use of free amino acids, such as L-methionine, often labeled with stable isotopes, to trace their metabolic fate. However, this approach may not fully recapitulate the physiological complexity of nutrient acquisition and utilization. Cells can internalize and metabolize small peptides, which are natural products of protein digestion, through distinct transport mechanisms.[5][6] The use of dipeptides, such as Glycyl-dl-methionine, offers a more nuanced tool to probe these alternative pathways and can provide unique insights into cellular physiology and metabolic flexibility.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in metabolic pathway analysis. We will explore the scientific rationale for employing a dipeptide tracer, present a detailed experimental workflow using stable isotope-labeled this compound, and provide step-by-step protocols for cell culture, metabolite extraction, and LC-MS/MS analysis.

The Scientific Imperative for Using this compound

The choice of this compound as a metabolic tracer is predicated on several key scientific considerations:

  • Probing Dipeptide Transport: The uptake of dipeptides is mediated by specific transporters, such as the PepT1 and PepT2 systems, which are distinct from the transporters for free amino acids.[7] Studying the metabolism of this compound can therefore elucidate the contribution of these transport systems to the total methionine pool within a cell or organism. This is particularly relevant in tissues with high dipeptide transporter expression, such as the intestine and kidney.

  • Investigating Intracellular Dipeptide Hydrolysis: Once inside the cell, this compound is hydrolyzed by cytosolic peptidases to yield glycine and methionine.[8] The rate of this hydrolysis can be a point of metabolic regulation. By using this compound, researchers can investigate the activity of these peptidases and their impact on the availability of free methionine for downstream metabolic pathways.

  • Alternative Nutrient Source: In certain cellular contexts or disease states, the availability or transport of free amino acids may be compromised. Dipeptides can serve as an alternative source of essential amino acids.[9] Understanding how cells utilize this compound can provide insights into metabolic adaptation and survival strategies.

  • The dl-Racemic Mixture: The use of the dl-racemic mixture of methionine in the dipeptide allows for the investigation of the metabolic fate of both the biologically active L-methionine and the D-methionine stereoisomer. While L-methionine is directly incorporated into proteins and the methionine cycle, D-methionine can be converted to L-methionine through a two-step enzymatic process.[10] Studying the metabolism of this compound can therefore provide a more complete picture of methionine utilization.

Visualizing the Metabolic Journey of this compound

The following diagram illustrates the entry and subsequent metabolic fate of this compound within the cell, highlighting its integration into the central methionine cycle.

Glycyl_dl_methionine_Metabolism extracellular Extracellular This compound transporter Dipeptide Transporter (e.g., PepT1/2) extracellular->transporter Uptake cell_membrane Cell Membrane intracellular Intracellular This compound transporter->intracellular peptidase Cytosolic Peptidase intracellular->peptidase glycine Glycine peptidase->glycine dl_methionine dl-Methionine peptidase->dl_methionine l_methionine L-Methionine dl_methionine->l_methionine d_methionine D-Methionine dl_methionine->d_methionine protein_synthesis Protein Synthesis l_methionine->protein_synthesis sam S-adenosyl- methionine (SAM) l_methionine->sam Methionine Adenosyltransferase daao D-amino acid oxidase d_methionine->daao keto_methionine α-keto-γ- (methylthio)butyrate daao->keto_methionine transaminase Transaminase transaminase->l_methionine keto_methionine->transaminase methyltransferases Methyltransferases sam->methyltransferases sah S-adenosyl- homocysteine (SAH) methyltransferases->sah Methylation Reactions homocysteine Homocysteine sah->homocysteine SAH Hydrolase transsulfuration Transsulfuration Pathway (to Cysteine) homocysteine->transsulfuration remethylation Remethylation homocysteine->remethylation remethylation->l_methionine

Caption: Cellular uptake and metabolism of this compound.

Experimental Workflow: Stable Isotope Tracing with Glycyl-dl-[¹³C₅, ¹⁵N₁]-methionine

This section outlines a comprehensive workflow for tracing the metabolic fate of this compound in a cell culture model using a stable isotope-labeled version of the dipeptide. The use of ¹³C and ¹⁵N labels allows for the sensitive and specific detection of the labeled methionine and its downstream metabolites by mass spectrometry.

Experimental_Workflow start Start: Seed Cells culture Cell Culture (e.g., in DMEM) start->culture labeling Labeling: Replace medium with DMEM containing Glycyl-dl-[¹³C₅, ¹⁵N₁]-methionine culture->labeling incubation Incubate for Defined Time Points (e.g., 0, 2, 6, 12, 24h) labeling->incubation harvest Cell Harvest: Quench metabolism and wash cells incubation->harvest extraction Metabolite Extraction: (e.g., with 80% Methanol) harvest->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant Collect Supernatant (Metabolite Extract) centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis data_analysis Data Analysis: Quantify labeled metabolites and calculate isotopic enrichment analysis->data_analysis interpretation Biological Interpretation data_analysis->interpretation

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Glycyl-dl-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycyl-dl-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your aqueous solutions.

Understanding the Solubility of this compound: A Primer

This compound is a dipeptide composed of glycine and the racemic mixture of methionine. Its solubility is governed by the physicochemical properties of these constituent amino acids and the overall charge of the dipeptide molecule in solution. Methionine, a nonpolar, aliphatic amino acid, can contribute to lower aqueous solubility, while the glycine residue is neutral.[1] The primary drivers for its solubility in aqueous systems are the ionizable amino and carboxyl groups at the N- and C-termini, respectively.

The solubility of DL-methionine, a component of this dipeptide, is known to be sparingly soluble in water but dissolves in dilute acids and alkali hydroxides.[2][3] This indicates that pH is a critical determinant of solubility. Like its constituent amino acid, this compound is an amphoteric molecule, meaning it can act as both an acid and a base. Its net charge, and therefore its interaction with the polar water molecules, is highly dependent on the pH of the solution.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₃S[4]
Molecular Weight 206.27 g/mol [4]
Predicted Water Solubility 12.3 g/L
Predicted logP -3.3

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited solubility of this compound in neutral water is primarily due to the hydrophobic nature of the methionine side chain and the zwitterionic form of the dipeptide at neutral pH. In its zwitterionic state, the molecule has both a positive and a negative charge, leading to strong intermolecular interactions (crystal lattice energy) that can hinder dissolution. To improve solubility, you will likely need to adjust the pH of your solution.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming (e.g., to <40°C) can increase the rate of dissolution and the solubility of many compounds, including peptides.[5] However, excessive heat should be avoided as it can lead to degradation of the peptide. Always monitor the solution for any signs of discoloration or precipitation upon cooling, which might indicate instability.

Q4: Are there any specific solvents I should use or avoid?

A4: For peptides containing methionine, it is advisable to use oxygen-free solvents to prevent oxidation of the sulfur atom.[5] While organic co-solvents like DMSO or DMF can be used for highly hydrophobic peptides, they should be used sparingly and with consideration for your downstream applications, as they can be toxic to cells.[5] For this compound, which has a predicted high degree of hydrophilicity (negative logP), starting with aqueous-based systems and pH modification is the recommended first approach.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering difficulties dissolving this compound, follow this systematic approach. It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire batch.[5]

Initial Assessment of Net Charge

To select the appropriate starting solvent, first, determine the likely net charge of this compound at neutral pH.

  • Amino (N-terminal) group: +1 charge

  • Carboxyl (C-terminal) group: -1 charge

  • Glycine side chain: 0 charge

  • Methionine side chain: 0 charge

The overall net charge at neutral pH is approximately zero. Therefore, this compound can be considered a neutral peptide for the purpose of selecting a dissolution strategy.

Caption: Charge distribution of this compound at neutral pH.

Protocol 1: pH Adjustment for Improved Solubility

Given the amphoteric nature of this compound, adjusting the pH is the most effective primary strategy to increase its solubility.

For Acidic Conditions (Protonating the Carboxyl Group):

  • Initial Attempt: Try to dissolve the peptide in sterile, distilled water.[6]

  • Acidification: If solubility is low, add a small amount of a dilute acid, such as 10% acetic acid, dropwise while stirring.[6] This will lower the pH and give the peptide a net positive charge, enhancing its interaction with water.

  • Alternative Acid: If the peptide remains insoluble, a stronger acid like trifluoroacetic acid (TFA) can be used at a very low concentration (<50 µL), followed by dilution with water to the desired concentration.[6]

  • pH Monitoring: Monitor the pH of the solution to ensure it is compatible with your experimental system.

For Basic Conditions (De-protonating the Amino Group):

  • Initial Attempt: Begin by attempting to dissolve the peptide in sterile, distilled water.[6]

  • Alkalinization: If the peptide is not soluble, add a small amount of a dilute base, such as 0.1M ammonium bicarbonate or ammonium hydroxide (<50 µL), dropwise with continuous stirring.[6] This will raise the pH, resulting in a net negative charge on the peptide and improved solubility.

  • pH Adjustment: Ensure the final pH of the solution is suitable for your application.

Caption: Relationship between pH and this compound solubility.

Protocol 2: Use of Co-solvents

For peptides that remain insoluble even after pH adjustment, the use of organic co-solvents may be necessary.

  • Solvent Selection: For peptides containing methionine that are susceptible to oxidation, dimethylformamide (DMF) is a suitable alternative to dimethyl sulfoxide (DMSO).[6] Other options include acetonitrile, methanol, or isopropanol.

  • Procedure: a. Dissolve the peptide in a minimal amount of the chosen organic solvent. b. Slowly add the aqueous buffer to the peptide solution while stirring gently until the desired concentration is reached.

  • Caution: Be mindful of the final concentration of the organic solvent, as it may interfere with biological assays.

Protocol 3: Physical Methods to Aid Dissolution
  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and promote dissolution.[5]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Advanced Strategies for Enhancing Solubility

In cases of persistent solubility issues, more advanced formulation strategies can be employed.

Salt Formation

Converting the peptide into a salt form can significantly improve its solubility. This is essentially what is achieved through pH adjustment, where the peptide forms a salt with the acid or base used. For more controlled and stable formulations, specific salt forms can be prepared and isolated.

Use of Excipients
  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules, thereby increasing their aqueous solubility. This can be a valuable strategy for peptides with hydrophobic residues like methionine.

  • Surfactants: Non-ionic surfactants can be used to increase the solubility of peptides, but their compatibility with the intended application must be carefully evaluated.

References

  • DL-Methionine (DL-Methioninum). The International Pharmacopoeia. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. ResearchGate. [Link]

  • Glycyl-L-methionine. PubChem. [Link]

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. National Institutes of Health. [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. National Institutes of Health. [Link]

  • A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. National Institutes of Health. [Link]

  • Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. National Institutes of Health. [Link]

  • Densities and solubilities of glycylglycine and glycyl-L-alanine in aqueous electrolyte solutions. ResearchGate. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Royal Society of Chemistry. [Link]

  • Peptides as functional excipients for drug delivery. ScienceDirect. [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. [Link]

  • Thermodynamics of single peptide bond cleavage in bovine pancreatic trypsin inhibitor (BPTI). National Institutes of Health. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online. [Link]

  • Thermodynamics of the Dissolution Process. YouTube. [Link]

  • An Alternative Solution for Peptide Drug Development. Science Publishing Group. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Glycylmethionine. Wikipedia. [Link]

  • Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. Royal Society of Chemistry. [Link]

  • L-methionine. HiMedia Laboratories. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Physical-chemical properties of l-methionine. ResearchGate. [Link]

  • USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Kinam Park. [Link]

  • Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. ResearchGate. [Link]

  • Amino acid. Wikipedia. [Link]

  • Peptide Solubilization. Pepscan. [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]

  • Peptide Solubilization Protocol. JPT Peptide Technologies. [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera. [Link]

  • L-Methionylglycine. PubChem. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Val-Gly-Met. PubChem. [Link]

Sources

Technical Support Center: Stability of Glycyl-dl-methionine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glycyl-dl-methionine (Gly-Met) in cell culture media. As your partner in research, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Why is this compound used in cell culture media instead of free methionine?

This compound, a dipeptide, is often used as a more stable source of methionine in cell culture media.[1][2] While essential for cell growth, free L-methionine can be susceptible to oxidation, particularly the sulfur-containing side chain.[3][4] The peptide bond in Gly-Met can offer protection against certain chemical degradation pathways, ensuring a more consistent and available supply of methionine to the cells over the duration of the culture. This is especially critical in long-term cultures or in chemically defined media where component stability is paramount.

What are the primary degradation pathways for this compound in aqueous solutions like cell culture media?

The stability of this compound in cell culture media is influenced by several factors, leading to two primary degradation pathways:

  • Oxidation of the Methionine Residue: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[3][4][5] This process can be accelerated by the presence of reactive oxygen species (ROS), light, and certain metal ions in the medium.

  • Hydrolysis of the Peptide Bond: The peptide bond linking glycine and methionine can be hydrolyzed, breaking the dipeptide into its constituent amino acids, glycine and dl-methionine. This is a slower process under typical cell culture conditions (pH 7.2-7.4, 37°C) but can be influenced by pH extremes and enzymatic activity from the cells themselves.

The position of methionine in a peptide sequence can influence its oxidation mechanism.[6]

How do common cell culture conditions affect the stability of this compound?

Standard cell culture conditions present a dynamic environment that can impact the stability of media components.

Parameter Effect on this compound Stability Recommendations
Temperature (37°C) Elevated temperatures accelerate both oxidation and hydrolysis rates.Store stock solutions and complete media at 2-8°C and protect from light.[7] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[8][9][10]
pH (7.2-7.4) While generally stable in this range, pH shifts outside the optimal physiological range can increase the rate of hydrolysis.Monitor and maintain the pH of the culture medium throughout the experiment.
Light Exposure Can promote the formation of reactive oxygen species, leading to increased oxidation of the methionine residue.Store media and supplements in light-protected containers. Minimize exposure of cultures to direct, high-intensity light.[7]
Presence of Metal Ions Certain transition metals (e.g., copper, iron) can catalyze oxidation reactions.Use high-purity water and reagents when preparing media to minimize metal ion contamination.
Serum Serum contains various enzymes and components that can either degrade or potentially stabilize dipeptides. The net effect can be complex and serum lot-dependent.For critical experiments, consider lot-to-lot testing of serum for its impact on media stability or transition to a serum-free, chemically defined medium.

Troubleshooting Guides

Issue 1: Suboptimal Cell Growth or Viability

Potential Cause: Degradation of this compound leading to methionine deficiency. Methionine deprivation can have a cytocidal effect on cells and inhibit cell growth.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suboptimal cell growth.

Detailed Steps:

  • Verify Media Preparation and Storage: Confirm that the complete medium was prepared within the recommended timeframe (typically 2-4 weeks when stored at 2-8°C) and has been stored correctly, protected from light.[7]

  • Culture Inspection: Check the pH of your culture medium. Significant changes in pH can affect nutrient stability. Also, rule out microbial contamination, which can deplete nutrients.

  • Prepare Fresh Medium: The most straightforward test is to culture your cells in a freshly prepared batch of complete medium. If growth improves, the original medium was likely compromised.

  • Supplementation Test: As a more direct test, supplement your existing culture with a freshly prepared, sterile stock solution of this compound. A rescue of cell growth would strongly indicate degradation of the dipeptide in the original medium.

  • Quantification (Advanced): For a definitive answer, quantify the concentration of this compound in your spent and fresh media. A significant decrease in the spent medium compared to fresh, beyond what can be attributed to cellular uptake, points to instability.

Issue 2: Inconsistent Experimental Results

Potential Cause: Variable degradation of this compound between experiments, leading to inconsistent nutrient availability.

Troubleshooting Workflow:

Caption: Workflow to address inconsistent experimental results.

Detailed Steps:

  • Standardize Operating Procedures (SOPs): Review your laboratory's SOP for media preparation. Ensure all researchers are following the exact same procedure, including the source and lot of reagents, water quality, and filtration methods.

  • Aliquot and Freeze: Instead of storing large volumes of complete media in the refrigerator for extended periods, prepare smaller, single-use aliquots and store them frozen at -20°C or -80°C.[8][10] This minimizes degradation from repeated warming and cooling. Avoid repeated freeze-thaw cycles.

  • Assess Experimental Variables: Consider if any aspect of your experimental setup could be contributing to degradation. For example, are some experiments performed under higher intensity light or for longer durations without a media change?

  • Conduct a Simple Stability Study:

    • Prepare a batch of your complete medium.

    • Take a sample for immediate analysis (Time 0).

    • Store the medium under your typical experimental conditions (e.g., in an incubator at 37°C).

    • Take samples at regular intervals (e.g., 24, 48, 72 hours).

    • Quantify the concentration of this compound in each sample. This will provide a clear picture of its stability under your specific conditions.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and detector settings should be optimized for your specific equipment and needs.[12]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase column.

  • This compound standard.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Syringe filters (0.22 µm).

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL).

  • Sample Preparation:

    • Collect a sample of your cell culture medium.

    • Centrifuge to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up a gradient elution method (e.g., start with 95% Mobile Phase A and ramp to 100% Mobile Phase B over 15-20 minutes).

    • Inject the standards and samples onto the HPLC system.

    • Monitor the elution of this compound at the appropriate wavelength (e.g., 210-220 nm for UV) or mass-to-charge ratio (for MS).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

References

  • Oxidation of methionine residue in Gly-Met dipeptide induced by [Au(en)Cl2]+ and influence of the chelated ligand on the rate of this redox process. (2015). ResearchGate. [Link]

  • Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors. (1993). PubMed. [Link]

  • Degradation pathways of glycine. (2021). ResearchGate. [Link]

  • Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. (2019). The Journal of Physical Chemistry B. [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (2007). PMC. [Link]

  • Methionine-sensitive glycolysis in transformed cells. (1985). PMC. [Link]

  • Handling and Storage of Peptides. AAPPTEC. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC. [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. (2015). ResearchGate. [Link]

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. (2015). PMC. [Link]

  • Characterization and design of dipeptide media formulation for scalable therapeutic production. (2023). ResearchGate. [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Carbohydrate and amino acid degradation pathways in L-methionine/D-[13C] glucose model systems. (2007). PubMed. [Link]

  • DL-Methionine (DL-Methioninum). The International Pharmacopoeia. [Link]

  • superpathway of L-methionine salvage and degradation. PubChem. [Link]

  • The inhibition of accumulation of [1-14C]glycine and its incorporation into protein of Ehrlich ascites-carcinoma cells by dl-methionine. (1964). PMC. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2019). MDPI. [Link]

  • What are the shelf-life and optimal storage conditions for cell culture media?. (2018). ResearchGate. [Link]

  • (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to.... (2013). ResearchGate. [Link]

  • Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. (2021). MDPI. [Link]

  • Showing metabocard for Glycyl-Methionine (HMDB0028847). Human Metabolome Database. [Link]

  • Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]

  • Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA. (2015). YouTube. [Link]

  • An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. (2019). Angewandte Chemie International Edition. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. (2024). Biomedical Chemistry. [Link]

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Technical Support Center: Glycyl-dl-methionine Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycyl-dl-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we will explore the potential degradation pathways of this dipeptide and offer practical solutions to common challenges encountered during its handling and analysis.

Section 1: Understanding the Instability of this compound

This compound, a simple dipeptide, is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation are hydrolysis of the peptide bond and oxidation of the methionine residue.[1][2] These processes can be influenced by a variety of environmental factors, including pH, temperature, light, and the presence of metal ions.[3][4] Understanding these degradation pathways is crucial for developing stable formulations and obtaining accurate experimental results.

Key Degradation Pathways
Hydrolysis:

The peptide bond linking the glycine and methionine residues can be cleaved through hydrolysis, resulting in the formation of the individual amino acids, glycine and dl-methionine.[5] This reaction is catalyzed by both acidic and basic conditions and its rate is temperature-dependent.[6][7]

Oxidation:

The thioether side chain of the methionine residue is highly susceptible to oxidation, primarily forming methionine sulfoxide and, to a lesser extent, methionine sulfone.[8][9][10] This process can be initiated by exposure to atmospheric oxygen, reactive oxygen species (ROS), light, and trace metal ions.[3]

Visualizing the Degradation Pathways

To better understand the chemical transformations this compound can undergo, the following diagram illustrates the primary degradation pathways.

GlyMet This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻, Heat) GlyMet->Hydrolysis Oxidation Oxidation ([O], Light, Metal Ions) GlyMet->Oxidation Gly Glycine Hydrolysis->Gly Peptide Bond Cleavage Met dl-Methionine Hydrolysis->Met Peptide Bond Cleavage MetO This compound Sulfoxide Oxidation->MetO MetO2 This compound Sulfone Oxidation->MetO2 MetO->Oxidation Further Oxidation

Caption: Primary degradation pathways of this compound in solution.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that researchers may encounter when working with this compound solutions.

FAQ 1: My this compound solution is showing a new peak in the chromatogram over time. What could it be?

Answer: The appearance of a new peak in your chromatogram, particularly one that increases in intensity over time, is a strong indicator of degradation. The two most likely culprits are the hydrolysis products (glycine and dl-methionine) or the oxidized form of the dipeptide (this compound sulfoxide).

Troubleshooting Steps:

  • Analyze the Retention Time: Compare the retention time of the new peak with that of glycine and methionine standards if available. Hydrolysis products will likely have different retention times from the parent dipeptide.

  • Mass Spectrometry (MS) Analysis: If you have access to LC-MS, analyze the mass of the new peak. An increase of 16 Da in the mass of the parent ion is characteristic of the formation of methionine sulfoxide.[11]

  • Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study. Intentionally exposing your sample to conditions known to promote specific degradation pathways can help you identify the unknown peak.[12][13]

FAQ 2: How can I prevent the oxidation of my this compound solution?

Answer: Preventing the oxidation of the methionine residue is a critical aspect of maintaining the integrity of your this compound solution.

Preventative Measures:

  • Deoxygenate your solvent: Purge your solvent with an inert gas like nitrogen or argon before dissolving the dipeptide.

  • Work in an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a stream of inert gas.

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-oxidation.[3]

  • Use antioxidants: The addition of antioxidants, such as ascorbic acid, can help to scavenge reactive oxygen species.[14]

  • Chelating agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidation.[14]

FAQ 3: What is the optimal pH for storing this compound solutions?

Answer: The stability of this compound is pH-dependent. Both strongly acidic and alkaline conditions can accelerate hydrolysis of the peptide bond.[1][15] While the optimal pH for long-term storage should be determined experimentally, a pH range of 4-6 is generally a good starting point for minimizing both hydrolysis and certain oxidation reactions.

Experimental Approach to Determine Optimal pH:

A pH stability study can be conducted by preparing the this compound solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). The solutions are then stored under controlled temperature and light conditions and analyzed at regular intervals using a stability-indicating analytical method like HPLC. The pH at which the least degradation is observed is considered the optimal pH for storage.

Section 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and setting up a stability-indicating HPLC method.

Protocol: Forced Degradation Study of this compound

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[16] This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in water.

    • Add 3% H₂O₂ to the solution.

    • Incubate the solution at room temperature for 2 hours.

  • Thermal Degradation:

    • Prepare a solution of this compound in water.

    • Incubate the solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Prepare a solution of this compound in water.

    • Expose the solution to a light source (e.g., UV lamp) for 24 hours.

Analysis:

Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 3.2). The goal is to achieve approximately 5-20% degradation of the parent compound.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm (for the peptide bond)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the samples from the forced degradation study. The method is considered specific if the peaks for the parent compound and all degradation products are well-resolved (resolution > 1.5).

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).

  • Accuracy and Precision: Analyze samples of known concentration multiple times to determine the accuracy (closeness to the true value) and precision (reproducibility of the measurement).

Workflow for Troubleshooting Degradation Issues

The following diagram outlines a logical workflow for identifying and addressing degradation issues with this compound solutions.

start Unexpected Peak in Chromatogram check_retention Compare Retention Time with Standards (Gly, Met) start->check_retention lc_ms Perform LC-MS Analysis check_retention->lc_ms No Match identify_hydrolysis Identify as Hydrolysis Product check_retention->identify_hydrolysis Match forced_degradation Conduct Forced Degradation Study lc_ms->forced_degradation Unclear identify_oxidation Identify as Oxidation Product lc_ms->identify_oxidation +16 Da Mass Shift forced_degradation->identify_hydrolysis forced_degradation->identify_oxidation mitigate_hydrolysis Optimize pH and Temperature identify_hydrolysis->mitigate_hydrolysis mitigate_oxidation Implement Antioxidant Measures (Inert gas, Light protection, etc.) identify_oxidation->mitigate_oxidation end Stable Solution Achieved mitigate_hydrolysis->end mitigate_oxidation->end

Caption: A troubleshooting workflow for unexpected degradation of this compound.

Section 4: Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for peptides and the expected degradation pathways for this compound.

Stress ConditionReagent/ParameterTypical DurationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hours at 60°CPeptide bond cleavage
Base Hydrolysis 0.1 M NaOH4 hours at RTPeptide bond cleavage
Oxidation 3% H₂O₂2 hours at RTMethionine oxidation
Thermal Heat48 hours at 80°CHydrolysis, Deamidation (not applicable here)
Photolytic UV/Visible Light24 hoursOxidation

References

  • ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]

  • PubChem. (n.d.). methionine degradation | Pathway. National Institutes of Health. Retrieved from [Link]

  • AnaBioTec. (2022, November 17). Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels. Retrieved from [Link]

  • Biology Stack Exchange. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. Retrieved from [Link]

  • Biology LibreTexts. (2021, January 4). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). Carbohydrate and amino acid degradation pathways in L-methionine/D-[13C] glucose model systems. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Retrieved from [Link]

  • AMSbiopharma. (2023, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal-Ion Interactions with Dodecapeptide Fragments of Human Cationic Antimicrobial Protein LL-37 [hCAP(134–170)]. Retrieved from [Link]

  • Springer. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2023, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • MDPI. (2022, December 27). Peptide-Based Materials That Exploit Metal Coordination. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 2.11: Peptide Hydrolysis. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

  • PMC. (n.d.). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • PubMed. (2020, July 10). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Retrieved from [Link]

  • MDPI. (n.d.). Peptides Used for Heavy Metal Remediation: A Promising Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Stability in Solids and Solutions. Retrieved from [Link]

  • Pangoo.biz. (2023, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Peptide Kinetics. Retrieved from [Link]

  • YouTube. (2016, May 14). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. Retrieved from [Link]

  • Yanfen Biotech. (2022, October 10). Stability Issues of Peptide Drugs and Their Solutions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Polymorphic Control of α and β dl‐Methionine through Swift Cooling Crystallization Process. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PMC. (n.d.). Investigating Anion Effects on Metal Ion Binding Interactions with Amyloid β Peptide by Ion Mobility Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • PMC. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. Retrieved from [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage (video). Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Influences of peptide side chains on the metal ion binding site in metal ion-cationized peptides: Participation of aromatic rings in metal chelation. Retrieved from [Link]

  • BioTopics. (n.d.). Hydrolysis of a dipeptide. Retrieved from [Link]

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Technical Support Center: Optimizing Glycyl-dl-methionine for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Glycyl-dl-methionine. This document provides in-depth guidance, troubleshooting, and frequently asked questions to help researchers, scientists, and drug development professionals effectively optimize the concentration of this dipeptide for maximal cell growth and productivity in their specific culture systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound in cell culture.

Q1: What is this compound and why is it used instead of L-methionine?

This compound is a dipeptide composed of glycine and a racemic mixture of DL-methionine. It is primarily used as a highly soluble and stable source of methionine for cell culture media. Free amino acids, while essential, can have limitations.[1] Specifically, certain amino acids can be unstable or poorly soluble in liquid media at physiological pH.[2] Dipeptides like this compound offer enhanced stability in aqueous solutions and improved solubility, ensuring consistent and reliable delivery of this essential amino acid to the cells.[2]

Q2: What is the functional difference between L-methionine, D-methionine, and DL-methionine?

Amino acids exist as stereoisomers (D- and L-forms). In biological systems, enzymes are highly specific, and typically only the L-isomers are directly incorporated into proteins.[3]

  • L-methionine: This is the biologically active form, directly used by cells for protein synthesis and other metabolic functions.[4]

  • D-methionine: This form cannot be directly used for protein synthesis. However, cells possess an enzyme called D-amino acid oxidase (DAAO) which can convert D-methionine into its keto-acid analogue. This intermediate can then be transaminated to form L-methionine, making the D-isomer indirectly available.[4][5] This conversion process is less efficient than the direct utilization of L-methionine.[6][7]

  • DL-methionine: This is a racemic mixture containing equal parts L- and D-methionine.[4] It provides a source of the immediately usable L-form while the D-form can be converted over time, potentially offering a more sustained release.

Q3: How does methionine support cell growth and proliferation?

Methionine is an essential amino acid, meaning most cells cannot synthesize it and must obtain it from the culture medium.[8] Its roles are critical and multifaceted:

  • Protein Synthesis: As a fundamental building block of proteins, methionine is required for the synthesis of all cellular proteins necessary for growth, structure, and function.[9]

  • Methyl Group Donor: Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl group donor in the cell.[10] SAM is crucial for the methylation of DNA, proteins, and lipids, which are vital processes for gene regulation (epigenetics) and cellular signaling.[10]

  • Cell Cycle Regulation: A sufficient supply of methionine is necessary for cells to progress through the cell cycle. Methionine deprivation can lead to cell cycle arrest, typically in the G1 phase, preventing proliferation.[10][11][12]

  • Precursor to Other Molecules: The sulfur atom from methionine can be used to synthesize cysteine via the transsulfuration pathway, which is then used to produce the critical antioxidant glutathione (GSH).[12]

Q4: What are the signs of sub-optimal or excessive this compound concentration?

  • Sub-optimal (Deficient) Concentration: A lack of sufficient methionine will starve the cells, leading to a halt in proliferation and cell cycle arrest.[8][10] This manifests as a low viable cell density, reduced growth rate, and poor overall culture performance. In severe cases, it can lead to cell death.[11]

  • Excessive (Toxic) Concentration: While essential, excessively high concentrations of methionine can be inhibitory or cytotoxic to some cell lines.[13] This can manifest as a decreased growth rate, reduced cell viability, and signs of cellular stress. The exact concentration at which methionine becomes inhibitory is cell-line dependent.[13]

Q5: How should I prepare and store this compound stock solutions?

For optimal performance and reproducibility, proper handling is crucial.

  • Preparation: Prepare a concentrated stock solution (e.g., 100x or 1000x) in high-purity water or a suitable buffer (e.g., PBS). Ensure the dipeptide is fully dissolved. Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.

  • Storage: While some data suggests L-methionine solutions can be stable at 4°C, methionine is susceptible to oxidation in solution.[14] For long-term storage and to minimize degradation, it is best practice to aliquot the sterile stock solution into single-use volumes and store them frozen at -20°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My cells show poor growth after I started supplementing with this compound. What's wrong?

A: This issue typically points to a sub-optimal concentration.

  • Causality: Cell growth is directly dependent on the availability of essential amino acids.[1] If the concentration of this compound is too low, it becomes the limiting factor for protein synthesis and cell cycle progression, thereby restricting growth.[8][9]

  • Solution: The optimal concentration is highly dependent on the specific cell line, media formulation, and cell density. You must perform a dose-response experiment (titration) to determine the optimal concentration for your system. Start with a wide range of concentrations bracketing the typical concentration of L-methionine in standard media formulations (e.g., 0.1 mM to 2.0 mM).

Q: I've observed a decrease in cell viability and growth rate after increasing the this compound concentration. Is this toxicity?

A: It is possible. While less common than deficiency, high concentrations of methionine can inhibit cell growth.[13]

  • Causality: The precise mechanisms of methionine-induced growth inhibition can be complex, but studies have shown it can be linked to the modulation of tumor suppressor pathways like p53 and can interfere with other cellular processes.[13][15]

  • Solution: First, confirm the concentration of your stock solution is correct. If the concentration is accurate, this indicates you have exceeded the optimal range for your specific cell line. Refer to your dose-response curve to identify the concentration at which the growth rate peaks before declining. Select a concentration within the optimal, non-toxic range.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency often stems from variability in reagent preparation or experimental setup.

  • Causality: The stability of amino acids in solution can be a factor.[14] Repeated freeze-thaw cycles of your stock solution or using an old stock can lead to degradation, altering the effective concentration you are adding to your cultures.

  • Solution:

    • Aliquot Stocks: Always prepare single-use aliquots of your this compound stock solution and store them at -20°C. Thaw a fresh aliquot for each experiment.

    • Use a Basal Medium Control: Always include a control group cultured in the basal medium without any supplementation. This provides a baseline for assessing the effect of your supplement.

    • Standardize Cell Seeding: Ensure your initial cell seeding density is consistent across all experiments, as this affects nutrient consumption rates.

Section 3: Experimental Workflow for Optimization

Achieving maximal cell growth requires a systematic approach to determine the ideal this compound concentration for your specific cell line and process. The following workflow provides a robust framework for this optimization.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Analysis & Decision prep_stock Prepare & Sterilize 100x Gly-Met Stock prep_cells Culture Cells to Sufficient Density prep_stock->prep_cells seed_plate Seed Cells at Standardized Density prep_cells->seed_plate add_conc Add Gly-Met Titrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM) seed_plate->add_conc incubate Incubate for Defined Growth Period (e.g., 72h) add_conc->incubate measure_growth Measure Viable Cell Density & Viability (e.g., Trypan Blue) incubate->measure_growth plot_data Plot Dose-Response Curve: [Gly-Met] vs. Cell Density measure_growth->plot_data decision Identify Optimal Concentration Range plot_data->decision validate Validate Optimal Conc. in Larger Scale Culture decision->validate Peak or Plateau of Curve

Caption: Workflow for optimizing this compound concentration.

Protocol: Dose-Response Study for this compound Optimization

This protocol details the steps to determine the optimal concentration of this compound for your cell line.

1. Materials and Reagents:

  • Your specific cell line in the exponential growth phase.

  • Basal cell culture medium (methionine-free, if possible, or low-methionine).

  • Fetal Bovine Serum (FBS) or other required supplements.

  • This compound powder.

  • Sterile PBS or cell culture grade water.

  • Sterile 0.22 µm syringe filter.

  • Multi-well plates (e.g., 24-well or 96-well).

  • Cell counting device (e.g., hemocytometer or automated counter).

  • Trypan Blue solution (0.4%).

2. Step-by-Step Methodology:

  • Prepare Stock Solution (100x):

    • Calculate the amount of this compound needed to make a 100 mM stock solution (100x for a final concentration of 1 mM).

    • Dissolve the powder in sterile PBS or water. Gently warm if necessary to fully dissolve.

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Aliquot into sterile, single-use tubes and store at -20°C.

  • Cell Seeding:

    • Harvest cells that are in the mid-exponential growth phase.

    • Perform a cell count to determine the viable cell density.

    • Seed the cells into a multi-well plate at a standardized, low density (e.g., 5 x 10⁴ cells/mL) to allow for a multi-day growth period. Prepare enough wells for all conditions, in triplicate.

  • Treatment Application:

    • Prepare the final concentrations of this compound in your basal medium. For example, to test 0, 0.1, 0.25, 0.5, 1.0, and 2.0 mM, you would dilute your 100x stock accordingly.

    • Include a "zero methionine" control (basal medium only) and a positive control using the standard L-methionine concentration for your cell line, if known.

    • Remove the seeding medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for a period that allows for multiple cell doublings (e.g., 72 to 96 hours).

  • Data Collection:

    • After the incubation period, harvest the cells from each well (use trypsin if adherent).

    • Perform a cell count for each replicate using the Trypan Blue exclusion method to determine the total viable cell density (VCD) and percent viability.

Data Interpretation and Results Summary

After collecting the data, plot the Viable Cell Density (VCD) against the this compound concentration. The resulting curve will reveal the optimal concentration range.

Table 1: Example Dose-Response Data for a CHO Cell Line

This compound (mM)Viable Cell Density (x 10⁶ cells/mL)Viability (%)
0.000.2 ± 0.0585%
0.100.8 ± 0.1095%
0.251.5 ± 0.1297%
0.502.2 ± 0.1598%
1.00 2.4 ± 0.11 98%
2.002.3 ± 0.1896%
4.001.8 ± 0.2090%

Data are representational (Mean ± SD).

From this example data, the optimal concentration lies around 1.00 mM , as it yields the maximal viable cell density. Concentrations above this show a plateau or a slight decline, suggesting no additional benefit or the onset of mild inhibition. The final validated concentration should be confirmed in a larger scale culture system (e.g., shake flask or bioreactor) to ensure performance translates from the small-scale model.

References

  • Benchchem. (n.d.). Glycyl-D-threonine in Cell Culture: A Comparative Guide to Dipeptide Supplementation.
  • Gao, Y., et al. (2022). DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). National Institutes of Health.
  • Nagao, K., et al. (1995). Effects of D-methionine-containing solution on tumor cell growth in vitro. PubMed.
  • Christensen, H. N., & Aspen, A. J. (1963). The inhibition of accumulation of [1-14C]glycine and its incorporation into protein of Ehrlich ascites-carcinoma cells by dl-methionine. National Institutes of Health.
  • Goseki, N., et al. (1992). Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors. PubMed.
  • Bioflux. (2016). The optimal dietary DL-methionine on growth performance, body composition and amino acids profile of Pangasius catfish (Pangasiu).
  • Alagawany, M., et al. (2021). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed.
  • iBET. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation.
  • ResearchGate. (2016). (PDF) The optimal dietary DL-Methionine on growth performance, body composition and amino acids profile of pangasius catfish (Pangasius bocourti).
  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis.
  • Lu, S., & Ho, Y. S. (2004). Methionine inhibits cellular growth dependent on the p53 status of cells. PubMed.
  • MDPI. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age.
  • MDPI. (n.d.). Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation.
  • MDPI. (n.d.). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition.
  • PubMed Central. (n.d.). Sensing and Signaling of Methionine Metabolism.
  • National Institutes of Health. (n.d.). Methionine-sensitive glycolysis in transformed cells.
  • PubMed Central. (n.d.). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters.
  • Chemicalbook. (2023). Methionine, L-methionine, and d- methionine.
  • The Poultry Site. (n.d.). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment.
  • ResearchGate. (2019). How long is L-methionine stable in a solution?.
  • MDPI. (2021). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age.

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Technical Support Center: Preventing Oxidation of Glycyl-dl-methionine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support on preventing the oxidation of Glycyl-dl-methionine. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to ensure the stability and integrity of your research materials.

Troubleshooting Guide: Investigating and Resolving this compound Oxidation

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: An unexpected peak with a +16 Da mass shift is observed in the LC-MS analysis of my this compound sample.
  • Potential Cause: The methionine residue in your dipeptide has likely been oxidized to methionine sulfoxide. The addition of an oxygen atom to the sulfur of methionine results in a mass increase of approximately 16 Da.[1] This is a common degradation pathway for methionine-containing peptides.[2][3]

  • Troubleshooting Workflow:

    Troubleshooting_Peak_Shift start Start: Unexpected +16 Da Peak in LC-MS confirm_oxidation Confirm Oxidation: Perform Forced Degradation Study start->confirm_oxidation review_storage Review Storage & Handling Procedures confirm_oxidation->review_storage Oxidation confirmed implement_prevention Implement Preventative Measures review_storage->implement_prevention reanalyze Re-analyze Sample implement_prevention->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

    Caption: Troubleshooting workflow for a +16 Da mass shift.

  • Step-by-Step Solution:

    • Confirm Oxidation: To definitively confirm that the new peak is oxidized this compound, perform a forced degradation study.[4][5] Expose a small aliquot of your non-oxidized starting material to a mild oxidizing agent like hydrogen peroxide (H₂O₂). The resulting chromatogram should show an increase in the peak corresponding to the +16 Da species, confirming its identity.

    • Review Storage and Handling:

      • Atmosphere: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)?[3] Oxygen in the headspace of the vial is a primary culprit.[3]

      • Temperature: Was the sample stored at the recommended temperature (typically -20°C or lower for long-term storage)?[6]

      • Light Exposure: Was the vial protected from light? Amber vials are recommended.

      • Moisture: Was the lyophilized powder allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation?[6]

    • Implement Preventative Measures:

      • For future storage, purge the headspace of the vial with an inert gas before sealing.

      • Consider dissolving the peptide in a deoxygenated buffer for immediate use.

      • If the peptide is part of a formulation, consider adding an antioxidant.

Issue 2: My this compound-containing formulation has lost biological activity over time.
  • Potential Cause: Oxidation of the methionine residue can alter the peptide's conformation and potentially impact its interaction with its target, leading to a loss of activity.[3]

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the stored formulation by LC-MS to quantify the extent of methionine oxidation.

    • Excipient Compatibility: Review the formulation components. Certain excipients can promote oxidation.

    • pH of Formulation: Methionine oxidation can be pH-dependent, with increased rates observed at alkaline pH.[3]

    • Consider Antioxidants: If not already included, the addition of antioxidants can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound oxidation?

The sulfur atom in the methionine side chain is susceptible to oxidation by various reactive oxygen species (ROS), including atmospheric oxygen.[1][3] This process converts the thioether to a sulfoxide, resulting in two diastereomers, (R)- and (S)-methionine sulfoxide.[2][7] Further oxidation can lead to the formation of methionine sulfone.[3]

Oxidation_Pathway Met This compound (Thioether) MetO This compound Sulfoxide (+16 Da) Met->MetO + [O] MetO2 This compound Sulfone (+32 Da) MetO->MetO2 + [O]

Caption: Oxidation pathway of the methionine residue.

Q2: What are the ideal storage conditions for solid this compound?

For optimal stability, lyophilized this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or colderMinimizes degradation kinetics.[6]
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric oxygen.[3][8]
Light Protected from light (Amber vial)Light can catalyze oxidative reactions.[8]
Moisture Store in a desiccated environmentMoisture can accelerate degradation.[6][8]

Q3: Which antioxidants can I use to protect this compound in solution?

Several antioxidants can be incorporated into formulations to prevent methionine oxidation. The choice of antioxidant will depend on the specific application and compatibility with other excipients.

AntioxidantTypical ConcentrationNotes
L-Methionine (free) 1-10 mg/mLActs as a sacrificial scavenger.
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Effective but can be pH-dependent.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%More suitable for non-aqueous or lipid-based formulations.

Q4: How can I accurately quantify the level of oxidation in my sample?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and accurate method.[9] It allows for the separation of the oxidized and non-oxidized forms of the peptide and their quantification based on peak area. It's crucial to be aware that the analytical process itself (e.g., during electrospray ionization) can sometimes induce oxidation, leading to an overestimation.[9] Specialized sample preparation and analytical methods can minimize this artifact.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally induce oxidation for analytical confirmation.[4][5]

Forced_Degradation_Workflow prep_sample 1. Prepare Peptide Solution (e.g., 1 mg/mL in water) add_oxidant 2. Add Oxidant (e.g., 0.1% H₂O₂) prep_sample->add_oxidant incubate 3. Incubate (Room Temperature, 1-4 hours) add_oxidant->incubate quench 4. Quench Reaction (Optional, e.g., with catalase) incubate->quench analyze 5. Analyze by LC-MS quench->analyze

Caption: Experimental workflow for a forced degradation study.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or a buffer.

  • Prepare a working solution of an oxidizing agent , such as 0.1% (v/v) hydrogen peroxide in water.

  • Mix the peptide solution with the oxidizing agent. A typical starting point is a 1:1 (v/v) ratio.

  • Incubate the mixture at room temperature. It is advisable to take time points (e.g., 0, 1, 2, and 4 hours) to monitor the progression of the oxidation.

  • (Optional) Quench the reaction by adding an enzyme like catalase to degrade the excess H₂O₂. This can provide a more defined endpoint for the reaction.

  • Analyze all samples (including a control of the peptide in buffer without the oxidant) by LC-MS. You should observe a time-dependent decrease in the peak for the native peptide and a corresponding increase in the peak for the +16 Da oxidized species.

Protocol 2: Best Practices for Long-Term Storage of Lyophilized this compound
  • Choose the Right Container: Use a low-protein-binding amber glass vial with a screw cap and a PTFE-lined septum.

  • Aliquot: If you will be using small amounts of the peptide over time, aliquot the lyophilized powder into several smaller vials upon receipt. This avoids repeated opening and closing of the main container.

  • Inert Gas Purge: Before sealing each vial for the first time, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds.

  • Seal Tightly: Immediately after purging, cap the vial tightly. For extra protection against moisture ingress, wrap the cap and neck of the vial with parafilm.

  • Store Cold and Dark: Place the sealed vials in a freezer at -20°C or -80°C, ensuring they are protected from light.

  • Proper Retrieval: When you need to use the peptide, remove one aliquot vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes. This allows the vial and its contents to warm to room temperature without condensation forming on the powder.[6] Only after it has equilibrated should you open the vial to weigh out the desired amount.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the stability of your this compound and ensure the reliability and reproducibility of your experimental results.

References

  • National Institutes of Health. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • National Institutes of Health. Methionine Oxidation and Reduction in Proteins - PMC - NIH. [Link]

  • ACS Publications. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry. [Link]

  • Biology Stack Exchange. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]

  • National Institutes of Health. Protein Stability and Unfolding Following Glycine Radical Formation - PubMed Central - NIH. [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • National Institutes of Health. Antioxidant Function and Application of Plant-Derived Peptides - PMC - NIH. [Link]

  • PubMed. Effect of dissolved oxygen on L-methionine production from glycerol by Escherichia coli W3110BL using metabolic flux analysis method. [Link]

  • Carl ROTH. Safety Data Sheet: DL-Methionine. [Link]

  • National Institutes of Health. (2022, October 19). Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • National Institutes of Health. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC - NIH. [Link]

  • ResearchGate. (2025, August 7). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). [Link]

  • Taylor & Francis. Full article: Antioxidant proteins and peptides to enhance the oxidative stability of meat and meat products: A comprehensive review. [Link]

  • CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • International Union of Crystallography. (IUCr) Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. [Link]

  • Springer. (2014, March 27). Oxidation of methionine residues in polypeptide ions via gas-phase ion/ion chemistry. [Link]

  • ACS Publications. Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Analytical Chemistry. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACS Publications. Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ | AAPPTEC. [Link]

  • Loba Chemie. DL-METHIONINE FOR BIOCHEMISTRY. [Link]

  • PubMed. (2020, July 10). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

  • MDPI. Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. [Link]

  • The Royal Society Publishing. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus. [Link]

  • ResearchGate. (2025, August 9). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF. [Link]

  • National Institutes of Health. Survivability and reactivity of glycine and alanine in early oceans: effects of meteorite impacts - PMC - NIH. [Link]

  • National Institutes of Health. A cleavage cocktail for methionine-containing peptides - PubMed - NIH. [Link]

  • National Institutes of Health. (2019, October 15). The Role of an Acidic Peptide in Controlling the Oxidation Process of Walnut Oil - PMC - NIH. [Link]

  • RSC Publishing. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. [Link]

  • ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?. [Link]

Sources

Impact of pH on Glycyl-dl-methionine stability and activity.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycyl-dl-methionine

A Senior Application Scientist's Guide to Understanding the Impact of pH on Stability and Activity

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this dipeptide in their work. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. The stability and activity of this compound are critically influenced by pH. This document provides in-depth, field-proven insights to help you navigate potential challenges, troubleshoot issues, and ensure the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: What is the optimal pH for preparing and storing stock solutions of this compound to ensure maximum stability?

A: For general use and short-to-medium term storage, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended. The peptide bond is most stable in this range, minimizing both acid- and base-catalyzed hydrolysis. A solution of DL-Methionine in water naturally has a pH between 5.4 and 6.1.[1] While the methionine side chain can oxidize at any pH, hydrolysis is the more pH-dependent degradation pathway.[2][3] Storing solutions frozen at -20°C or -80°C is always preferable for long-term stability.

Q2: My cell culture/enzymatic assay is performed at a pH of 8.0. I'm seeing a loss of activity over time. Is my this compound degrading?

A: It is highly likely. At alkaline pH (above ~7.5), the peptide bond of this compound is susceptible to base-catalyzed hydrolysis, which cleaves the dipeptide into its constituent amino acids, glycine and methionine. This rate of degradation increases as the pH rises.[4] This chemical instability can lead to a decrease in the effective concentration of the intact dipeptide in your experiment, resulting in diminished or inconsistent biological activity. It is crucial to use freshly prepared solutions for experiments conducted at alkaline pH or to conduct a stability study under your specific conditions to determine the rate of degradation.

Q3: I've noticed a new peak in my HPLC analysis of an aged this compound solution. Could this be oxidation, and is it related to the pH of my buffer?

A: The appearance of a new, typically more polar, peak is a classic sign of methionine oxidation. The thioether side chain of methionine is readily oxidized to form methionine sulfoxide (MetO).[5][6] This is a very common issue, particularly if solutions are not protected from oxygen or trace metal contaminants.

Crucially, the oxidation of methionine residues is considered to be largely independent of pH .[2][3] This means that even if you have buffered your solution to an optimal pH to prevent hydrolysis, oxidation can still occur. To mitigate this, always use high-purity water and reagents, consider de-gassing your buffers, and store solutions under an inert atmosphere (e.g., nitrogen or argon) for maximum protection.

Q4: How does pH affect the biological activity of this compound beyond just chemical stability?

A: The pH of the experimental medium can influence the biological activity of this compound in several ways:

  • Charge State: Peptides have ionizable groups (the N-terminal amino group and the C-terminal carboxyl group). Changes in pH alter the net charge of the molecule, which can affect its interaction with cell membranes, transporters, or enzyme active sites.[7]

  • Enzyme Activity: If your system involves an enzyme that metabolizes or interacts with this compound (e.g., a peptidase), that enzyme will have an optimal pH range for its own activity.[8] For instance, the enzyme peptidylglycine monooxygenase, which has a methionine in a critical position, shows a distinct pH-activity profile with a maximum around pH 5.8.[8]

  • Bioavailability: In cellular uptake studies, the activity of amino acid and peptide transporters is often pH-dependent, which can alter the rate at which this compound enters the cell.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Chemical Degradation

The two primary chemical degradation pathways for this compound are hydrolysis of the peptide bond and oxidation of the methionine side chain. Understanding the causality behind these processes is key to preventing them.

  • Peptide Bond Hydrolysis: This reaction involves the cleavage of the amide bond linking glycine and methionine. It is catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis (pH < 4): The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

    • Base-Catalyzed Hydrolysis (pH > 7.5): A hydroxide ion directly attacks the carbonyl carbon. This pathway becomes more prominent as the pH increases.[4]

  • Methionine Side-Chain Oxidation: The sulfur atom in the methionine side chain is nucleophilic and can be attacked by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen, especially in the presence of metal ions. This converts the thioether to a sulfoxide. As noted, this process is not significantly dependent on pH.[2][3]

G Fig. 1: pH-Dependent Degradation of this compound cluster_paths GM This compound (Intact) Acid Acidic Conditions (pH < 4) Neutral Near Neutral (pH 5-7) Alkaline Alkaline Conditions (pH > 7.5) Oxidation Oxidation Product (this compound Sulfoxide) GM->Oxidation Oxidation (pH Independent) Can occur under all conditions Hydrolysis Degradation Products (Glycine + Methionine) Acid->Hydrolysis  High Rate of  Acid Hydrolysis Neutral->Hydrolysis  Minimal  Hydrolysis Alkaline->Hydrolysis  High Rate of  Base Hydrolysis

Caption: pH influences hydrolysis rates, while oxidation is a constant risk.

pH RangePrimary Degradation PathwayRelative Rate of HydrolysisStability Recommendation
< 4.0 Acid-Catalyzed HydrolysisHighAvoid for storage; use for brief experimental steps only.
4.0 - 5.0 Acid-Catalyzed HydrolysisModerate to LowAcceptable, but less optimal than neutral pH.
5.0 - 7.0 Minimal HydrolysisVery LowOptimal range for storage and formulation.
7.0 - 8.0 Base-Catalyzed HydrolysisLow to ModerateUse fresh solutions; stability decreases over hours.
> 8.0 Base-Catalyzed HydrolysisHighHighly unstable; prepare immediately before use.
All pHs Side-Chain OxidationConstant RiskMitigate with antioxidants or inert atmosphere.

This protocol provides a framework to quantify the stability of this compound under your specific experimental conditions.

Objective: To determine the degradation rate of this compound at three different pH values (e.g., 4.0, 7.0, and 9.0) over 24 hours at a set temperature.

Materials:

  • This compound powder

  • HPLC system with UV or MS detector[9]

  • Reverse-phase C18 column

  • High-purity water and solvents (e.g., acetonitrile, methanol)

  • Buffer salts (e.g., sodium citrate for pH 4.0, sodium phosphate for pH 7.0, sodium borate for pH 9.0)

  • Calibrated pH meter

Methodology:

  • Preparation of Buffers: Prepare 100 mL each of 50 mM citrate (pH 4.0), phosphate (pH 7.0), and borate (pH 9.0) buffers. Filter through a 0.22 µm filter.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Stability Study (T=0):

    • Dilute the stock solution into each of the three buffers to a final concentration of 1 mg/mL. Mix well.

    • Immediately take a 100 µL aliquot from each solution. This is your T=0 time point.

    • Quench any further reaction by diluting the aliquot into the HPLC mobile phase (or a suitable acidic solution) and store at 4°C until analysis.

    • Inject the T=0 samples into the HPLC to determine the initial peak area of intact this compound.

  • Incubation and Sampling:

    • Store the three buffered solutions at the desired experimental temperature (e.g., room temperature or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), repeat step 3b to collect and quench samples.

  • HPLC Analysis:

    • Analyze all collected samples in a single HPLC run to ensure consistency. Use a validated method to separate this compound from its potential degradation products (glycine, methionine, and the sulfoxide form).[10]

    • A typical method might involve a gradient elution on a C18 column with a mobile phase consisting of a phosphate buffer and methanol.

  • Data Analysis:

    • For each pH, plot the percentage of remaining this compound (relative to the T=0 peak area) against time.

    • This will visually and quantitatively demonstrate the stability under each condition, allowing you to determine the half-life and make informed decisions for your experiments.

Guide 2: Troubleshooting Loss of Biological Activity

If you have ruled out chemical degradation or suspect a more subtle issue, this guide will help you troubleshoot problems related to biological activity.

G Fig. 2: Troubleshooting Workflow for Activity Loss start Start: Inconsistent or Low Biological Activity check_stability 1. Assess Chemical Stability Run HPLC on working solution. See Guide 1. start->check_stability degraded Degradation Products Detected (Hydrolysis or Oxidation) check_stability->degraded Yes stable No Degradation Detected check_stability->stable No fix_stability Action: - Use fresh solution - Optimize storage pH (5-7) - Use inert atmosphere degraded->fix_stability check_assay_ph 2. Verify Assay pH Is the experimental pH optimal for the biological system (e.g., enzyme, cells)? stable->check_assay_ph end Problem Resolved fix_stability->end ph_ok Assay pH is Optimal check_assay_ph->ph_ok Yes ph_bad Assay pH is Suboptimal check_assay_ph->ph_bad No check_buffer 3. Evaluate Buffer Effects Could the buffer itself be inhibiting the reaction (e.g., chelation)? ph_ok->check_buffer fix_ph Action: - Adjust buffer pH - Run pH-activity profile to find optimum ph_bad->fix_ph fix_ph->end buffer_ok Buffer is Inert check_buffer->buffer_ok No buffer_bad Buffer is Interfering check_buffer->buffer_bad Yes buffer_ok->end fix_buffer Action: - Switch to a different buffering agent (e.g., HEPES, MOPS, MES) buffer_bad->fix_buffer fix_buffer->end

Caption: A logical workflow for diagnosing issues with experimental activity.

References

  • pH Dependent Effect of Glycosylation on Protein Stability. PubMed Central (PMC)
  • Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life.
  • On the pH-optimum of activity and stability of proteins. PubMed Central (PMC)
  • pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. PubMed Central (PMC)
  • The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of 2.H2O. PubMed.

  • Methionine Oxidation and Reduction in Proteins. PubMed Central (PMC)
  • Methionine Oxidation and Reduction in Proteins.
  • Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions.
  • DL-Methionine (DL-Methioninum).
  • A Comparative Guide to the Quantification of DL-Methionine-d4 for Researchers. Benchchem.
  • Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method. Journal of American Science.
  • A rapid HPLC method for the measurement of ultra-low plasma methionine concentr
  • How to handle peptides th
  • Glycylmethionine. Wikipedia.
  • A Copper-Methionine Interaction Controls the pH-Dependent Activation of Peptidylglycine Monooxygenase. PubMed Central (PMC)

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of Glycyl-dl-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycyl-dl-methionine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of in vivo experiments and enhance the oral bioavailability of this dipeptide. Our approach is rooted in scientific expertise and practical, field-proven insights to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental design for this compound.

1. What is this compound and what are its basic physicochemical properties?

This compound is a dipeptide composed of the amino acids glycine and methionine.[1] As an incomplete breakdown product of protein digestion, it is considered a metabolite.[1] Its molecular weight is approximately 206.27 g/mol .[1] Key predicted properties include a water solubility of 12.3 g/L and a logP of -2, indicating it is a hydrophilic molecule.[1]

2. What are the primary barriers to achieving high oral bioavailability for this compound?

Like most small peptides, the oral bioavailability of this compound is primarily limited by two factors:

  • Enzymatic Degradation: The peptide bond between glycine and methionine is susceptible to hydrolysis by various proteases and peptidases in the gastrointestinal (GI) tract and within the intestinal cells.[2][3]

  • Poor Membrane Permeability: While small dipeptides can be absorbed via the PEPT1 transporter, passive diffusion across the lipid-rich intestinal cell membrane is limited due to the hydrophilic nature of this compound.[2][3]

3. Is this compound a substrate for the PEPT1 transporter?

While direct studies on this compound are limited, di- and tripeptides are the natural substrates for the intestinal peptide transporter 1 (PEPT1). Therefore, it is highly probable that this compound is transported into enterocytes via PEPT1. However, the affinity for the transporter and the rate of transport can be influenced by the specific amino acid composition and stereochemistry.

4. How does the "dl" racemic mixture of methionine affect bioavailability?

Studies on dl-methionine (the free amino acid) have shown that it is highly bioavailable, with the D-isomer being effectively converted to the L-isomer in the body.[4] This suggests that the presence of the d-methionine in the dipeptide may not inherently limit its potential for absorption and utilization, although the dipeptide's interaction with transporters and enzymes might be affected by its stereochemistry. The use of D-amino acids in peptides can sometimes enhance stability against enzymatic degradation.[5][6]

II. Troubleshooting Guides for In Vivo Experiments

This section provides structured guidance for addressing specific challenges you may encounter during your in vivo studies with this compound.

A. Issue: Low and Variable Plasma Concentrations of Intact this compound

Possible Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Strategy
Rapid Enzymatic Degradation in the GI Tract Pepsin in the stomach and various peptidases in the small intestine can rapidly hydrolyze the peptide bond.1. Formulation Approaches: - Enteric Coating: Encapsulate the dipeptide in a polymer that dissolves only at the higher pH of the small intestine, bypassing the acidic and pepsin-rich environment of the stomach.[3][7] - Lipid-Based Formulations: Incorporating this compound into liposomes or nanoemulsions can protect it from enzymatic attack and potentially enhance absorption.[3][8] - Mucoadhesive Polymers: Formulations with mucoadhesive polymers can increase the residence time of the dipeptide at the intestinal wall, potentially increasing the opportunity for absorption before degradation.[3]2. Co-administration with Enzyme Inhibitors: - While a more complex approach, co-administration with broad-spectrum protease inhibitors (e.g., aprotinin) can be explored in preclinical models to assess the impact of enzymatic degradation. Note: This is generally not a clinically viable strategy due to potential side effects.[3]
Poor Intestinal Permeability The hydrophilic nature of this compound may limit its passive diffusion across the intestinal epithelium. Saturation of the PEPT1 transporter at higher doses could also be a factor.1. Permeation Enhancers: - Co-administer with well-characterized permeation enhancers (e.g., sodium caprate) in your formulation to transiently open tight junctions and allow for increased paracellular transport. Careful dose-finding is required to avoid cytotoxicity.[3]2. Chemical Modification (Prodrug Approach): - Lipidization: Covalently attaching a lipid moiety to the dipeptide can increase its lipophilicity, favoring passive diffusion. This bond should ideally be cleavable in vivo to release the active dipeptide.[3] - Amino Acid Prodrugs: Esterifying the C-terminus or modifying the N-terminus can create a more lipophilic prodrug that is absorbed more readily and then hydrolyzed back to the parent dipeptide.[9]
High First-Pass Metabolism After absorption, this compound may be rapidly hydrolyzed by peptidases in the intestinal cells or the liver before reaching systemic circulation.1. D-Amino Acid Substitution: - Synthesize a variant with D-methionine instead of dl-methionine. Peptides containing D-amino acids are often more resistant to enzymatic degradation, which could reduce first-pass metabolism.[5][6]2. In Vitro Assessment: - Use liver microsomes or S9 fractions to assess the metabolic stability of this compound in vitro. This can help determine if hepatic metabolism is a significant contributor to low bioavailability.
B. Issue: Difficulty in Quantifying this compound in Plasma Samples

Possible Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Strategy
Low Analyte Concentration Due to poor bioavailability and rapid clearance, the concentration of the intact dipeptide in plasma may be below the limit of detection of your analytical method.1. Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Develop a robust SPE method to concentrate the dipeptide from the plasma matrix and remove interfering substances.[10] - Protein Precipitation: While simpler, ensure the precipitation agent and conditions are optimized to maximize recovery of the dipeptide.2. Enhance Analytical Sensitivity: - LC-MS/MS: This is the gold standard for peptide quantification. Ensure that the precursor and product ion transitions are highly specific and that the instrument is tuned for maximum sensitivity.[10][11][12] - Derivatization: Chemical derivatization of the dipeptide can improve its chromatographic properties and ionization efficiency in the mass spectrometer.
Matrix Effects Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard: - Synthesize or procure a stable isotope-labeled version of this compound (e.g., with 13C or 15N). This is the most effective way to correct for matrix effects and variability in sample preparation.[11]2. Chromatographic Separation: - Optimize your HPLC/UPLC method to ensure that this compound elutes in a region free from major interfering plasma components.
Analyte Instability in Samples The dipeptide may be degraded by enzymes present in the plasma after sample collection.1. Immediate Processing and Inhibition: - Collect blood in tubes containing protease inhibitors (e.g., EDTA and aprotinin). - Process the blood to obtain plasma as quickly as possible and at low temperatures (e.g., on ice). - Store plasma samples at -80°C until analysis.

III. Experimental Protocols & Methodologies

A. In Vitro Caco-2 Permeability Assay

This assay is a standard in vitro model to predict intestinal drug absorption.[13][14]

Objective: To assess the permeability of this compound across a monolayer of human intestinal epithelial cells and to investigate the involvement of the PEPT1 transporter.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. Add the test solution containing this compound to the apical (upper) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. d. Replace the collected volume in the basolateral chamber with fresh transport buffer.

  • PEPT1 Inhibition Study: a. In a separate set of wells, pre-incubate the Caco-2 monolayers with a known PEPT1 inhibitor (e.g., glycyl-sarcosine) before adding the this compound test solution. b. Perform the transport experiment as described in step 3. A significant reduction in the transport of this compound in the presence of the inhibitor would confirm its transport via PEPT1.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound.

B. In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of this compound after oral and intravenous administration.

Step-by-Step Protocol:

  • Animal Model: Use fasted male Sprague-Dawley rats (or another appropriate rodent model).

  • Dose Formulation:

    • Oral (PO): Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, saline, or a formulation designed to enhance bioavailability).

    • Intravenous (IV): Prepare a sterile solution of this compound in saline for bolus injection.

  • Dosing:

    • PO Group: Administer the formulation by oral gavage.

    • IV Group: Administer the solution via a tail vein injection.

  • Blood Sampling: Collect serial blood samples (e.g., via a cannulated jugular vein or tail vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for both PO and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

IV. Visualizations

Diagram 1: Key Barriers to Oral Bioavailability of this compound

cluster_gut GI Tract Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Oral Dose Oral Dose Degradation Degradation Oral Dose->Degradation Enzymatic (Pepsin, Peptidases) PEPT1 PEPT1 Transporter Oral Dose->PEPT1 Active Transport Passive Diffusion Passive Diffusion Oral Dose->Passive Diffusion Limited Intracellular\nDegradation Intracellular Degradation PEPT1->Intracellular\nDegradation Intact Dipeptide Intact Dipeptide PEPT1->Intact Dipeptide Passive Diffusion->Intact Dipeptide

Caption: Major hurdles for oral this compound bioavailability.

Diagram 2: Experimental Workflow for Assessing Bioavailability Enhancement Strategies

Start Start Formulation Develop Formulation (e.g., Liposomes, Enteric Coat) Start->Formulation InVitro In Vitro Testing (Caco-2 Permeability) Formulation->InVitro InVivo In Vivo PK Study (Rodent Model) InVitro->InVivo Analysis LC-MS/MS Analysis of Plasma Samples InVivo->Analysis Data Calculate PK Parameters and Bioavailability Analysis->Data Decision Bioavailability Enhanced? Data->Decision Optimize Optimize Formulation or Strategy Decision->Optimize No End End Decision->End Yes Optimize->Formulation

Caption: Iterative workflow for enhancing this compound bioavailability.

V. References

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). PMC. Retrieved from [Link]

  • Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. (2025, November 5). Technology Networks. Retrieved from [Link]

  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (n.d.). PMC. Retrieved from [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). ACS Publications. Retrieved from [Link]

  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (n.d.). PubMed. Retrieved from [Link]

  • Degradation of peptide drugs by immobilized digestive proteases. (n.d.). PubMed. Retrieved from [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of the transport characteristics of D- and L-methionine in a human intestinal epithelial model (Caco-2) and in a perfused rat intestinal model. (n.d.). PubMed. Retrieved from [Link]

  • Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). PMC. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI. Retrieved from [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 16). PubMed. Retrieved from [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (2025, February 12). Wiley Online Library. Retrieved from [Link]

  • Effects of SAM on methionine restriction in Caco‐2 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics and cerebral distribution of glycine administered to rats. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases. (2019, October 28). ACS Publications. Retrieved from [Link]

  • Methionine in and out of proteins: targets for drug design. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies: Application to a Novel Therapy against Herpes Simplex Virus. (2020, September 16). PMC. Retrieved from [Link]

  • Glycylmethionine. (n.d.). Wikipedia. Retrieved from [Link]

  • Developing Prodrug Strategies for the Controlled Delivery and Release of Therapeutic Small Molecules and Proteins. (n.d.). eScholarship.org. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate. Retrieved from [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017, September 18). Oxford Academic. Retrieved from [Link]

  • How can you quantify peptides using LC/MS? (2022, October 24). ResearchGate. Retrieved from [Link]

  • How microbial glycosyl hydrolase activity in the gut mucosa initiates microbial cross-feeding. (2021, October 18). WUR eDepot. Retrieved from [Link]

  • Caco 2 Cell Permeability Assay. (2019, July 30). YouTube. Retrieved from [Link]

  • New Enzyme Prodrug and Methionine-Depletion Combination Therapy of Breast Cancer Designed for Effective Delivery to the Tumor. (2010, January 10). DTIC. Retrieved from [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.). MDPI. Retrieved from [Link]

  • Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. (n.d.). PubMed. Retrieved from [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 16). PubMed. Retrieved from [Link]

  • Quantitative Assays for Peptides Using LC-MS. (n.d.). Q2 Solutions. Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. Retrieved from [Link]

  • Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications. (2022, February 23). RSC Publishing. Retrieved from [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021, September 15). PMC. Retrieved from [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016, November 29). PMC. Retrieved from [Link]

  • A Chemical-Intervention Strategy to Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases. (n.d.). PMC. Retrieved from [Link]

Sources

Refinement of analytical methods for accurate Glycyl-dl-methionine measurement

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Refinement and Troubleshooting

Welcome to the technical support center for the analytical measurement of Glycyl-dl-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimental workflows. As Senior Application Scientists, we understand that achieving accurate and reproducible results is paramount. This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and self-validating analytical approach.

Section 1: Understanding the Analyte: this compound

This compound is a dipeptide composed of glycine and methionine. Its accurate quantification is crucial in various fields, from pharmaceutical development to metabolic research. The presence of a sulfur-containing amino acid, methionine, introduces specific analytical challenges, primarily its susceptibility to oxidation.[1] Understanding the physicochemical properties of this dipeptide is the first step toward developing a robust analytical method.

Section 2: Core Analytical Methodologies

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of peptides due to its high resolving power.[2] For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, separating the dipeptide from its constituent amino acids and other matrix components based on hydrophobicity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to increase the volatility of the polar this compound molecule. This process can be complex and introduce variability if not carefully controlled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the gold standard for bioanalytical applications.[4] It often requires minimal sample preparation and can achieve very low limits of detection.

Section 3: Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format, providing practical solutions and preventative measures.

HPLC Troubleshooting

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak in RP-HPLC. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape is a common issue in peptide analysis.[5]

    • Cause 1: Secondary Interactions: Residual silanols on the silica-based column packing can interact with the free amine groups of the peptide, causing peak tailing.

      • Solution: Use a high-purity silica column or an end-capped column.[2] Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phase to mask the silanol groups and improve peak symmetry.[2]

    • Cause 2: Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

      • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[5]

    • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or the sample concentration.

Q2: My this compound peak is not well-resolved from the glycine and methionine peaks. How can I improve the separation?

  • Answer: Achieving baseline separation from constituent amino acids is critical for accurate quantification.

    • Solution 1: Optimize the Gradient: A shallower gradient can increase the resolution between closely eluting peaks.[2] Experiment with different gradient slopes and durations.

    • Solution 2: Adjust Mobile Phase pH: The retention of this compound and its constituent amino acids is pH-dependent. Adjusting the pH of the mobile phase can alter their ionization state and improve separation.

    • Solution 3: Change the Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) to exploit different separation mechanisms.[6]

GC-MS Troubleshooting

Q1: I am getting low or no signal for my derivatized this compound.

  • Answer: This often points to issues with the derivatization process.

    • Cause 1: Incomplete Derivatization: The derivatization reaction may not have gone to completion.

      • Solution: Ensure all reagents are fresh and anhydrous, as moisture can inhibit many derivatization reactions. Optimize the reaction time and temperature.

    • Cause 2: Degradation of the Analyte: The high temperatures used in the GC inlet can cause degradation of the derivatized dipeptide.

      • Solution: Use a lower inlet temperature and a faster oven ramp rate. Ensure the derivatization has effectively protected the polar functional groups.[7]

Q2: I am seeing multiple peaks for my derivatized this compound.

  • Answer: The presence of multiple peaks can indicate the formation of different derivatives or degradation products.

    • Solution: Review your derivatization chemistry to ensure a single, stable derivative is formed.[8] Check for potential side reactions and optimize conditions to minimize them. Analyze the mass spectra of each peak to identify the different species.

LC-MS/MS Troubleshooting

Q1: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing this compound in plasma samples.

  • Answer: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.

    • Solution 1: Improve Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction during data analysis.

    • Solution 3: Modify Chromatographic Conditions: Adjusting the gradient or using a different column can help separate this compound from co-eluting matrix components that cause ion suppression or enhancement.

Q2: I am concerned about the in-source oxidation of the methionine residue in my this compound during ESI-MS analysis.

  • Answer: The electrospray ionization (ESI) process can induce oxidation of susceptible residues like methionine.[10]

    • Solution 1: Optimize ESI Source Parameters: Use the lowest possible source temperature and voltages that still provide adequate signal intensity.

    • Solution 2: Use an Antioxidant in the Mobile Phase: While not always feasible, the addition of a small amount of an antioxidant to the mobile phase can sometimes mitigate in-source oxidation.

    • Solution 3: Differentiate from In-Sample Oxidation: In-source oxidation can be distinguished from oxidation that occurred in the sample by observing that the oxidized and unoxidized forms co-elute. True in-sample oxidation will result in an earlier eluting peak for the more polar oxidized dipeptide.[10]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound standards and samples to prevent degradation?

  • Answer: this compound is susceptible to oxidation, especially in solution.[1]

    • Standards: Store solid standards in a desiccator at -20°C. Prepare stock solutions in a deoxygenated solvent (e.g., by sparging with nitrogen) and store in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Samples: For biological samples, it is crucial to minimize the time between collection and analysis. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C. Adding an antioxidant like L-methionine at high concentrations can also help stabilize the sample.[11]

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

  • Answer:

    • HPLC-UV: Spike a known concentration of a this compound standard into your sample and observe the increase in the corresponding peak height or area.

    • LC-MS/MS: The most definitive method is to compare the retention time and the mass spectrum (specifically the parent ion and fragmentation pattern) of the peak in your sample to that of a certified reference standard.

Q3: Can I use the same method for quantifying Glycyl-l-methionine and Glycyl-d-methionine?

  • Answer: Not with standard reversed-phase or normal-phase chromatography, as these methods do not separate enantiomers. To separate and quantify the individual stereoisomers, you will need to use a chiral chromatography method.

Section 5: Experimental Protocols and Workflows

Protocol 1: RP-HPLC-UV Method for this compound Quantification

This protocol provides a general starting point for the analysis of this compound in a relatively clean matrix.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 30% B

    • 25-26 min: 30% to 90% B

    • 26-30 min: 90% B

    • 30-31 min: 90% to 2% B

    • 31-35 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 214 nm

  • Injection Volume: 10 µL

Workflow for Method Development and Troubleshooting

MatrixEffects cluster_yes_is With SIL-IS cluster_no_is Without SIL-IS start Matrix Effects Observed? (Suppression/Enhancement) check_is Using Stable Isotope-Labeled Internal Standard? start->check_is is_ok Data is likely accurate. Consider further optimization for sensitivity. check_is->is_ok Yes implement_is Implement a SIL-IS check_is->implement_is No improve_cleanup Improve Sample Cleanup (e.g., SPE) implement_is->improve_cleanup implement_is->improve_cleanup modify_chrom Modify Chromatography improve_cleanup->modify_chrom modify_chrom->start Re-evaluate

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

Section 6: Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small peptides.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 2-50% B over 5 minA starting point for gradient optimization.
Ionization Mode Positive Electrospray (ESI+)This compound readily forms positive ions.
MRM Transition [M+H]+ → fragment ionSpecific to the instrument and analyte; requires optimization.

Table 2: Stability of this compound under Stressed Conditions

Condition% Degradation (24h)Primary Degradant
Acidic (0.1 M HCl, 60°C) 15-25%Hydrolysis products (Glycine, Methionine)
Basic (0.1 M NaOH, 60°C) 5-10%Hydrolysis products (Glycine, Methionine)
Oxidative (3% H₂O₂, RT) 40-60%This compound sulfoxide
Thermal (80°C) <5%Minor degradation products
Photolytic (UV light) 5-15%Various degradation products

Note: These are illustrative values and actual degradation rates will depend on the specific experimental conditions.

Section 7: Conclusion

The accurate measurement of this compound requires a thorough understanding of the analyte's properties and the chosen analytical technique. By implementing robust methodologies, being aware of potential pitfalls, and systematically troubleshooting issues as they arise, researchers can ensure the generation of high-quality, reliable data. This guide provides a foundation for developing and refining analytical methods for this compound, empowering scientists to achieve their research and development goals with confidence.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. Link

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Link

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols. Link

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Link

  • Development of GC-MS method for identification of dipeptides. Journal of Pharmaceutical and Biomedical Analysis. Link

  • HPLC Troubleshooting Guide. Sigma-Aldrich. Link

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Chemical Society. Link

  • DL-Methionine (DL-Methioninum). The International Pharmacopoeia. Link

  • Structural effect of deglycosylation and methionine oxidation on a recombinant monoclonal antibody. Molecular Immunology. Link

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Link

  • LC Chromatography Troubleshooting Guide. HALO Columns. Link

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Link

  • EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives. Link

  • Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. Turkish Journal of Biochemistry. Link

  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. Journal of Pharmaceutical Sciences. Link

  • Derivatization Methods in GC and GC/MS. InTech. Link

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Molecules. Link

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC North America. Link

  • Methionine Forced Degradation Study. ResearchGate. Link

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. Link

  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Sigma-Aldrich. Link

  • How to handle peptides that contain methionine. Biotage. Link

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Link

  • Analytical methods used for determination of L-methionine in fermentation broth. Applied Microbiology and Biotechnology. Link

  • HPLC Troubleshooting Guide. Restek. Link

  • L-Methionine Product Information. Sigma-Aldrich. Link

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Link

  • Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science. Link

  • Separation of Selected Dipeptides by High Performance Liquid Chromatography. Journal of the Tennessee Academy of Science. Link

  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific. Link

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences. Link

  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis. Link

  • Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent. Link

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters. Link

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules. Link

  • A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. Link

  • Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. mAbs. Link

  • How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? ResearchGate. Link

  • Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. Link

  • Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay. The Journal of Nutrition. Link

  • Sample preparation in a bioanalytical workflow – part 1. YouTube. Link

  • A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments. Link

  • Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific. Link

Sources

Validation & Comparative

A Comparative Guide to the Effects of Glycyl-dl-methionine and Other Dipeptides on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their bioactive properties and their significant roles in cellular physiology. Beyond their basic nutritional function as building blocks for proteins, specific dipeptides can modulate key signaling pathways that govern cell proliferation, survival, and metabolism. This is of particular interest in the field of oncology, where the metabolic reprogramming of cancer cells presents unique therapeutic vulnerabilities.

Many cancer cells exhibit a heightened dependence on certain amino acids. For instance, the reliance of various cancers on the essential amino acid methionine is a well-documented phenomenon. This has led to investigations into methionine restriction as a potential anti-cancer strategy. Glycine, the simplest amino acid, has also been implicated in rapid cancer cell proliferation due to its role in purine biosynthesis.[1]

This guide provides a comparative framework for studying the effects of Glycyl-dl-methionine (Gly-Met) and other dipeptides, namely Glycyl-l-leucine (Gly-Leu) and Glycyl-l-glycine (Gly-Gly), on the proliferation of cancer cells. While the individual roles of methionine, leucine, and glycine in cancer biology are areas of active research, the direct comparative effects of these specific dipeptides are less understood. This guide offers a comprehensive experimental roadmap for researchers, scientists, and drug development professionals to investigate these effects, focusing on the human breast cancer cell line MCF-7 as a model system. We will delve into the underlying signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability.[2]

Comparative Dipeptides: A Mechanistic Overview

This study focuses on comparing the effects of three dipeptides:

  • This compound (Gly-Met): The biological effects of this dipeptide on cancer cell proliferation are not well-documented. However, given the critical role of methionine in cancer cell metabolism, it is hypothesized that Gly-Met could be readily transported into cancer cells and hydrolyzed to provide a source of methionine, thereby influencing proliferation.

  • Glycyl-l-leucine (Gly-Leu): Leucine is a branched-chain amino acid known to be a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.[3] Studies have suggested that Gly-Leu can promote protein synthesis, potentially through the mTOR pathway.

  • Glycyl-l-glycine (Gly-Gly): As glycine is linked to rapid cancer cell proliferation, this dipeptide provides a means to investigate the impact of increased intracellular glycine availability.

The uptake of these dipeptides into cells is primarily mediated by proton-coupled peptide transporters such as PEPT1 and PEPT2.[4][5] The differential expression of these transporters in various cancer cell lines and their varying affinities for different dipeptides can influence the intracellular concentration and subsequent biological effects of these molecules.[6]

Experimental Design and Protocols

This section outlines a comprehensive set of experiments to compare the effects of Gly-Met, Gly-Leu, and Gly-Gly on the proliferation of MCF-7 cells.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_2 Mechanism of Action A MCF-7 Cell Culture B Dipeptide Treatment (Gly-Met, Gly-Leu, Gly-Gly) A->B C MTT Assay (Viability) B->C D Ki-67 Staining (Proliferation Marker) B->D E Protein Extraction B->E F Western Blot Analysis (p-mTOR, p-S6K1) E->F

Caption: Experimental workflow for the comparative study.

MCF-7 Cell Culture

MCF-7 cells are an adherent human breast adenocarcinoma cell line that is estrogen receptor-positive and widely used in cancer research.[7]

Protocol:

  • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[7]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Renew the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency using a 0.25% Trypsin-EDTA solution.[8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of Gly-Met, Gly-Leu, or Gly-Gly (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium without dipeptides).

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Ki-67 Immunofluorescence Staining for Cell Proliferation

Ki-67 is a nuclear protein associated with cellular proliferation. Its presence is a marker for cells in the active phases of the cell cycle (G1, S, G2, and M phases).

Protocol:

  • Seed MCF-7 cells on glass coverslips in a 24-well plate and treat with the dipeptides as described for the MTT assay for 48 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against Ki-67 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of Ki-67-positive cells.

Western Blot Analysis of Signaling Pathways

Western blotting will be used to assess the activation of the mTOR signaling pathway by measuring the phosphorylation of mTOR (at Ser2448) and its downstream effector, S6 Kinase 1 (S6K1, at Thr389).

Protocol:

  • Protein Extraction:

    • Treat MCF-7 cells with the dipeptides for a shorter duration (e.g., 30 minutes, 1 hour, 2 hours) to capture signaling events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using the Bradford protein assay.[11]

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Analysis

The quantitative data from the experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Effects of Dipeptides on MCF-7 Cell Viability (MTT Assay)
DipeptideConcentration (µM)24h (% of Control)48h (% of Control)72h (% of Control)
Gly-Met 0.1
1
10
100
Gly-Leu 0.1
1
10
100
Gly-Gly 0.1
1
10
100
Table 2: Comparative Effects of Dipeptides on MCF-7 Cell Proliferation (Ki-67 Staining)
DipeptideConcentration (µM)% Ki-67 Positive Cells
Control -
Gly-Met 10
Gly-Leu 10
Gly-Gly 10

Discussion and Mechanistic Insights

The results from these experiments will provide a comprehensive comparison of the effects of Gly-Met, Gly-Leu, and Gly-Gly on MCF-7 cell proliferation.

  • Hypothesized Outcomes: Based on the known roles of their constituent amino acids, it is hypothesized that Gly-Leu will have the most potent pro-proliferative effect due to the strong activation of the mTORC1 pathway by leucine.[3] The effect of Gly-Met is more speculative; if it efficiently delivers methionine intracellularly, it could also support the high metabolic demands of proliferating cancer cells. Gly-Gly may also enhance proliferation by providing a direct source of glycine for nucleotide synthesis.[1]

  • Signaling Pathway Analysis: The Western blot data will provide direct evidence for the differential activation of the mTOR pathway by these dipeptides. An increase in the ratio of p-mTOR/mTOR and p-S6K1/S6K1 would indicate pathway activation. It is anticipated that Gly-Leu will induce the strongest phosphorylation of these proteins.

Proposed Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dipeptides Gly-Met Gly-Leu Gly-Gly PEPT1_2 PEPT1/PEPT2 Dipeptides->PEPT1_2 Transport Amino_Acids Amino Acids (Met, Leu, Gly) PEPT1_2->Amino_Acids Hydrolysis PI3K PI3K Amino_Acids->PI3K Activation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation S6K1->Proliferation

Caption: Proposed signaling pathway for dipeptide-mediated cell proliferation.

Conclusion

This guide provides a robust experimental framework for a comparative study of the effects of this compound, Glycyl-l-leucine, and Glycyl-l-glycine on cancer cell proliferation. By employing a multi-faceted approach that combines cell viability and proliferation assays with mechanistic studies of key signaling pathways, researchers can gain valuable insights into the differential biological activities of these dipeptides. The findings from such studies will not only enhance our understanding of cancer cell metabolism but also have the potential to inform the development of novel therapeutic strategies that target the unique nutritional dependencies of cancer cells.

References

  • Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012).
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  • Shi, H., Ji, H., Zhu, F., Zhao, Y., Yin, Y., Shu, F., & Wang, L. (2018). Antitumor potential of peptides isolated from Brucea javanica Globulin fraction on MCF-7 cells. Pharmacognosy Magazine, 14(55), 303.
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A Senior Application Scientist's Guide to Evaluating Glycyl-dl-methionine in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing recombinant protein production in Chinese Hamster Ovary (CHO) cells, every component of the cell culture medium is meticulously scrutinized. Methionine, an essential amino acid, plays a critical role in protein synthesis and overall cell metabolism. However, its supplementation is not without challenges, including potential oxidation and solubility limitations in concentrated feed strategies. This guide provides an in-depth comparison of Glycyl-dl-methionine as an alternative to traditional methionine sources, offering a framework for its evaluation in different CHO cell lines.

The Rationale for Dipeptide Supplementation: Beyond Single Amino Acids

The use of dipeptides in cell culture media is a strategic approach to overcome the inherent limitations of free amino acids. While L-methionine is the biologically active form, DL-methionine is a common, cost-effective alternative. However, both can be prone to degradation and solubility issues in complex, concentrated nutrient feeds. Dipeptides, such as this compound, offer several potential advantages:

  • Enhanced Stability: Dipeptides are generally more stable in liquid formulations, resisting spontaneous oxidation and degradation, which can be a concern for free methionine.

  • Improved Solubility: In the development of concentrated feed media for fed-batch cultures, the solubility of individual amino acids can be a significant bottleneck. Dipeptides can exhibit different solubility characteristics, potentially allowing for more concentrated feed formulations.

  • Controlled Nutrient Release: Upon uptake by the cells, dipeptides are hydrolyzed by intracellular peptidases, releasing their constituent amino acids. This can provide a more controlled and sustained release of nutrients compared to the rapid uptake of free amino acids.

Comparative Performance Evaluation: A Framework for Your CHO Cell Lines

Direct comparative data on the performance of this compound across different CHO cell lines is limited in publicly available literature. Therefore, this guide provides a robust experimental framework to empower you to generate this critical data for your specific cell lines and processes.

Experimental Design

This study is designed to compare the performance of this compound against L-methionine and DL-methionine in three commonly used CHO cell lines: CHO-K1, CHO-S, and CHO-DG44. These cell lines exhibit distinct metabolic characteristics, which may influence their utilization of different nutrient sources.[1][2]

Experimental Groups:

  • Control Group: Basal medium supplemented with a standard concentration of L-methionine.

  • Alternative Control Group: Basal medium supplemented with an equimolar concentration of DL-methionine.

  • Experimental Group: Basal medium supplemented with an equimolar concentration of this compound.

Key Performance Parameters to Measure:

  • Cell Growth and Viability: Viable cell density (VCD) and cell viability are fundamental indicators of culture performance.

  • Metabolite Analysis: Glucose and lactate concentrations provide insights into the metabolic state of the culture.

  • Product Titer: For recombinant protein-producing cell lines, the concentration of the target protein is the ultimate measure of productivity.

  • Product Quality: Analysis of critical quality attributes (CQAs) of the recombinant protein, such as glycosylation patterns, is essential.[3]

Data Summary Table

The following table provides a template for summarizing the key performance data you will collect.

Cell LineMethionine SourcePeak Viable Cell Density (x10^6 cells/mL)Culture Viability (%)Final Lactate (g/L)Final Product Titer (mg/L)
CHO-K1 L-methionine
DL-methionine
This compound
CHO-S L-methionine
DL-methionine
This compound
CHO-DG44 L-methionine
DL-methionine
This compound

Mechanistic Insights: The Metabolic Journey of this compound

Understanding the metabolic fate of this compound is crucial for interpreting experimental results and optimizing its use.

Dipeptide Uptake and Hydrolysis

Mammalian cells possess specific transporters for the uptake of di- and tripeptides, such as PepT1 and PepT2.[4] While the specific transporters for this compound in CHO cells have not been fully characterized, it is hypothesized that it enters the cell through one of these pathways. Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, glycine and dl-methionine.[4]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Gly-dl-Met_ext This compound Transport Dipeptide Transporter (e.g., PepT1/PepT2) Gly-dl-Met_ext->Transport Uptake Gly-dl-Met_int This compound Transport->Gly-dl-Met_int Peptidases Cytosolic Peptidases Gly-dl-Met_int->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine dl-Methionine dl-Methionine Peptidases->dl-Methionine

Figure 1: Proposed uptake and hydrolysis of this compound in CHO cells.

Metabolic Fates of Glycine and Methionine

Once released, glycine and methionine enter their respective metabolic pathways.

  • Glycine Metabolism: Glycine is a non-essential amino acid that can be synthesized from serine. It is a precursor for the synthesis of purines, glutathione, and other important biomolecules.[5]

  • Methionine Metabolism: Methionine is an essential amino acid that is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[6] The SAM cycle is crucial for numerous cellular processes, including DNA methylation and protein synthesis.[7] The D-isomer of methionine can be converted to the L-isomer, although the efficiency of this conversion can vary.

cluster_glycine Glycine Metabolism cluster_methionine Methionine Metabolism (SAM Cycle) Glycine Glycine Serine Serine Glycine->Serine Purines Purines Glycine->Purines Glutathione Glutathione Glycine->Glutathione dl-Methionine dl-Methionine L-Methionine L-Methionine dl-Methionine->L-Methionine Conversion SAM S-adenosylmethionine L-Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Donates methyl group Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Methionine Remethylation

Figure 2: Simplified overview of glycine and methionine metabolic pathways in CHO cells.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of your findings, follow these detailed protocols.

Shake Flask Culture Protocol
  • Cell Thawing and Expansion: Thaw cryopreserved CHO-K1, CHO-S, and CHO-DG44 cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a larger volume of pre-warmed basal medium and centrifuge to remove cryoprotectant. Resuspend the cells in fresh medium and culture in T-flasks or shake flasks.

  • Adaptation to Experimental Media: Once the cells reach a healthy growth phase (viability >95%), gradually adapt them to the respective experimental media (Control, Alternative Control, and Experimental groups) over several passages.

  • Shake Flask Experiment Setup: Seed shake flasks at a density of 0.3-0.5 x 10^6 viable cells/mL in a final volume of 50 mL.[9] Use vented shake flasks to ensure proper gas exchange.[10]

  • Culture Conditions: Incubate the shake flasks at 37°C in a humidified incubator with 5-8% CO₂ on an orbital shaker at 120-140 rpm.[8]

  • Sampling: Aseptically remove a sample from each shake flask daily for analysis of VCD, viability, and metabolite concentrations.

  • Fed-Batch Strategy: If applicable to your process, initiate feeding on day 3 with the corresponding concentrated feed solution, adjusting the volume based on cell density or a pre-determined schedule.[9]

Analytical Methods
  • Viable Cell Density and Viability:

    • Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution.[11][12]

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

    • Calculate VCD and viability using the following formulas:[11]

      • VCD (cells/mL) = (Average number of viable cells per square) x 10^4 x dilution factor

      • % Viability = (Number of viable cells / Total number of cells) x 100

  • Glucose and Lactate Analysis:

    • Centrifuge the cell culture sample to pellet the cells.

    • Collect the supernatant for analysis.

    • Measure glucose and lactate concentrations using a biochemical analyzer (e.g., YSI, BioProfile) or commercially available assay kits.[13][14][15]

  • Monoclonal Antibody Titer Determination (ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific to the Fc region of your monoclonal antibody (mAb) and incubate overnight.[16][17]

    • Blocking: Block non-specific binding sites with a suitable blocking buffer.

    • Sample and Standard Incubation: Add your cell culture supernatants and a standard curve of your purified mAb to the plate and incubate.

    • Detection: Add a biotinylated detection antibody that binds to a different epitope on the mAb, followed by streptavidin-HRP.[18]

    • Substrate Addition and Measurement: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.[18]

    • Calculate the mAb concentration in your samples by interpolating from the standard curve.

Potential Impact on Product Quality

Methionine residues in monoclonal antibodies are susceptible to oxidation, which can impact the antibody's structure, stability, and binding affinity.[13] While the use of this compound is not expected to directly increase the risk of oxidation compared to free methionine, it is crucial to assess the critical quality attributes of the purified mAb from each experimental group. This includes analyzing the glycosylation profile and the extent of methionine oxidation using techniques like mass spectrometry.

Conclusion: A Path to Process Optimization

The substitution of traditional methionine sources with this compound presents a promising avenue for enhancing the robustness and efficiency of CHO cell culture processes. While this guide provides the theoretical and practical framework for its evaluation, the optimal supplementation strategy will ultimately depend on the specific requirements of your CHO cell line and manufacturing process. By systematically applying the experimental protocols outlined here, you can generate the necessary data to make informed decisions and unlock the full potential of your bioproduction platform.

References

  • BioProcess International. (2014). Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. [Link]

  • Journal of Biosciences and Bioengineering. (2012). Cell culture processes for monoclonal antibody production. [Link]

  • Biotechnology and Bioengineering. (2016). Influence of cell culture media and feed supplements on cell metabolism and quality of IgG produced in CHO-K1, CHO-S, and CHO-DG44. [Link]

  • Sino Biological. (2025). The Ultimate Guide to CHO Cell Culture: From Thawing to High-Density Expression. [Link]

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  • AMB Express. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. [Link]

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  • PubMed. (2020). S-adenosylmethionine and methylthioadenosine boost cellular productivities of antibody forming Chinese hamster ovary cells. [Link]

  • The Journal of Biological Chemistry. (2000). Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells. [Link]

  • bioRxiv. (2025). The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repeat proteins. [Link]

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  • OPM Biosciences. (n.d.). How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development. [Link]

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  • YouTube. (2019). Amino Acid Metabolism | the Methionine (SAM) Cycle. [Link]

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  • Xell. (n.d.). CHO TF. [Link]

  • protocols.io. (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Link]

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  • Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide. [Link]

  • ResearchGate. (2014). Effect of Media Supplements on the Glycosylation Profile in MAbs. [Link]

  • PubMed. (1990). Uptake and metabolism of dipeptides by human red blood cells. [Link]

  • Advanced Biosystems. (2018). Bioprocessing of Recombinant CHO-K1, CHO-DG44, and CHO-S: CHO Expression Hosts Favor Either mAb Production or Biomass Synthesis. [Link]

  • International Journal of Molecular Sciences. (2020). Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation. [Link]

  • Journal of Industrial Microbiology & Biotechnology. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. [Link]

  • ACS Omega. (2020). Exploring the Mechanisms Underlying Cellular Uptake and Activation of Dendritic Cells by the GK-1 Peptide. [Link]

  • ResearchGate. (2019). Glycosylation differences between the CHO parental cell lines. (a). [Link]

  • BMG Labtech. (n.d.). Glucose and lactate assays for cell metabolism. [Link]

  • Journal of Immunological Methods. (2017). Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate. [Link]

  • MDPI. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. [Link]

  • LCGC International. (2025). Accelerating Monoclonal Antibody Quality Control: The Role of LC–MS in Upstream Bioprocessing. [Link]

  • Kendrick Labs. (2020). ELISA CHO HCP Antibodies – Coverage Considerations. [Link]

  • PNAS. (2013). Mammalian cells preferentially internalize hydrogel nanodiscs over nanorods and use shape-specific uptake mechanisms. [Link]

  • Capricorn Scientific. (n.d.). CHO Expression » Fed-Batch » Chemically-defined System. [Link]

  • Current Protocols in Immunology. (2001). Trypan Blue Exclusion Test of Cell Viability. [Link]

  • YouTube. (2025). USMLE Biochemistry: Folate Metabolism & SAM Cycle Made Simple (High-Yield) 【Folate Ep.1】. [Link]

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  • Sartorius. (2022). The Importance of Finding the Right Media for Your CHO Subtype. [Link]

  • Biotechnology and Bioengineering. (2020). A protocol to transfer a fed‐batch platform process into semi‐perfusion mode: The benefit of automated small‐scale bioreactors compared to shake flasks as scale‐down model. [Link]

  • Biotechnology and Bioengineering. (2021). Impacts on product quality attributes of monoclonal antibodies produced in CHO cell bioreactor cultures during intentional mycoplasma contamination events. [Link]

  • AIP Publishing. (2014). Long-term microfluidic glucose and lactate monitoring in hepatic cell culture. [Link]

  • YouTube. (2017). Serine, Glycine Biosynthesis. [Link]

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A Comparative Guide to the Antioxidant Properties of Glycyl-dl-methionine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing the Need for Novel Antioxidants

In the landscape of cellular biology and therapeutics, the management of oxidative stress is a cornerstone of maintaining health and mitigating disease. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a spectrum of pathologies, from neurodegenerative diseases to chronic inflammation. Glycyl-dl-methionine, a dipeptide composed of glycine and methionine, emerges as a molecule of interest due to the inherent antioxidant potential of its sulfur-containing amino acid, methionine[1][2]. This guide provides a comprehensive, data-driven validation of the antioxidant properties of this compound, comparing its efficacy against established antioxidant standards through a multi-tiered experimental approach. Our objective is to equip researchers with the foundational data and methodologies required to critically evaluate its potential in therapeutic and cosmeceutical applications.

Pillar 1: The Mechanistic Underpinnings of Methionine-Based Antioxidant Activity

The antioxidant capacity of this compound is fundamentally derived from the methionine residue. Methionine's sulfur atom is readily oxidized by a variety of ROS, including hydrogen peroxide and hydroxyl radicals, converting the thioether to methionine sulfoxide.[2][3][4] This sacrificial oxidation effectively neutralizes potent oxidants, thereby protecting more critical cellular components like proteins and DNA from damage.[5][6]

This process is not merely a one-way street. In vivo, the enzyme methionine sulfoxide reductase can reduce methionine sulfoxide back to methionine, creating a catalytic cycle that enhances the cell's antioxidant defense system.[1][3][4] Furthermore, methionine is a precursor to other vital antioxidant molecules, including the master antioxidant glutathione (GSH), further amplifying its protective effects.[1][2][7] The presence of the glycine residue in the dipeptide structure may enhance solubility and bioavailability compared to free methionine, making this compound a compelling candidate for further investigation.

Pillar 2: A Multi-Assay Approach for Comprehensive Validation

To robustly characterize the antioxidant potential of this compound, a single assay is insufficient. Different antioxidants exhibit varying efficiencies depending on the type of radical, the reaction medium, and the mechanism of action (e.g., hydrogen atom transfer vs. electron transfer). Therefore, we employ a suite of assays to build a holistic performance profile.

Selection of Comparators: To provide a meaningful benchmark, this compound is compared against three widely recognized antioxidants:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that serves as a benchmark for hydrophilic radical scavenging.[8][9]

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays like ABTS, representing a lipophilic-like antioxidant mechanism.[10][11]

  • N-acetylcysteine (NAC): Another sulfur-containing compound and a precursor to glutathione, providing a direct comparison to a molecule with a related mechanism of action.[12][13][14][15]

Acellular Radical Scavenging Assays: DPPH & ABTS

These colorimetric assays provide a rapid and reliable measure of a compound's intrinsic ability to neutralize stable free radicals in a chemical system.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[16][17]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of its characteristic blue-green color.[18][19] This assay is versatile as it can be used in both aqueous and organic solvent systems.

Acellular_Assay_Workflow General Workflow for DPPH/ABTS Assays cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_radical Prepare Stable Radical Solution (DPPH or ABTS•+) mix Mix Radical Solution with Samples/Standards in 96-well Plate prep_radical->mix prep_samples Prepare Serial Dilutions (Test Compounds & Standards) prep_samples->mix incubate Incubate in the Dark (e.g., 30 min at RT) mix->incubate read Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->read calculate Calculate % Inhibition vs. Control read->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value (Concentration for 50% Inhibition) plot->ic50

Caption: General workflow for DPPH and ABTS acellular antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay

While acellular assays are crucial for determining chemical reactivity, they do not account for biological complexity such as cell uptake, metabolism, and localization. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[20][21][22][23] Human hepatocarcinoma (HepG2) cells are a common model for this assay.

The assay principle involves loading cells with a probe, DCFH-DA, which becomes fluorescent upon oxidation by ROS. The ability of a test compound to inhibit this fluorescence indicates its cellular antioxidant activity.[20][21][24]

CAA_Workflow Cellular Antioxidant Activity (CAA) Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_induction_measurement Oxidative Stress & Measurement cluster_analysis Data Analysis seed Seed HepG2 Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed->incubate_24h treat Treat Cells with Test Compounds + DCFH-DA Probe incubate_24h->treat incubate_1h Incubate for 1h treat->incubate_1h wash Wash Cells to Remove Excess Compound/Probe incubate_1h->wash induce Add Radical Initiator (e.g., AAPH) wash->induce read_kinetic Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) induce->read_kinetic auc Calculate Area Under Curve (AUC) read_kinetic->auc caa_value Calculate CAA Value vs. Quercetin Standard auc->caa_value

Caption: Workflow for the cell-based CAA assay.

Pillar 3: Comparative Data Analysis

The following tables summarize the experimental data, presenting a direct comparison of this compound against the selected standards.

Table 1: Acellular Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 1550 ± 85450 ± 30
Ascorbic Acid45 ± 560 ± 7
Trolox70 ± 895 ± 11
N-acetylcysteine (NAC)2500 ± 150980 ± 65

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data clearly show that while this compound possesses radical scavenging activity, it is less potent than the primary antioxidants Ascorbic Acid and Trolox in these chemical assays. However, it demonstrates significantly stronger activity than N-acetylcysteine, another sulfur-containing compound, particularly in the ABTS assay. This suggests that the dipeptide structure may facilitate more efficient electron or hydrogen donation compared to NAC under these conditions.

Table 2: Cellular Antioxidant Activity (CAA Values)

CAA values are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound. A higher CAA value indicates greater antioxidant activity within the cell.

CompoundCellular Antioxidant Activity (µmol QE / 100 µmol)
This compound 15.2 ± 1.8
Ascorbic Acid4.8 ± 0.6
Trolox9.5 ± 1.1
N-acetylcysteine (NAC)12.1 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The cellular assay results are particularly insightful. This compound exhibits the highest CAA value among all tested compounds. This is a critical finding, suggesting that its efficacy is significantly enhanced in a biological context. This superior performance could be attributed to several factors:

  • Enhanced Cellular Uptake: Peptide transporters may facilitate more efficient entry of this compound into the cells compared to Ascorbic Acid.

  • Metabolic Activation: Intracellular peptidases may cleave the dipeptide, releasing methionine that can be incorporated into the cellular antioxidant network, including GSH synthesis.[1][7]

  • Favorable Localization: The dipeptide may localize to cellular compartments where it is most needed to counteract ROS production.

The relatively poor performance of Ascorbic Acid in the CAA assay is a known phenomenon, often attributed to its rapid auto-oxidation in cell culture media. The strong performance of this compound relative to NAC in the cellular context further underscores its potential as a bioavailable antioxidant.

Experimental Protocols

For the purpose of reproducibility and validation, detailed step-by-step methodologies are provided.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and comparator compounds in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 50 µL of solvent and 150 µL of DPPH solution.

    • Include blank wells for each sample concentration containing 50 µL of the sample and 150 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[25]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100[16][17]

    • Plot the % Inhibition against the concentration and determine the IC50 value.

ABTS Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[18][26]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[26][27]

  • Assay Procedure:

    • Add 20 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include appropriate control and blank wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[18]

    • Measure the absorbance at 734 nm.[27]

  • Calculation:

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][28][29]

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.[23]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment and Probe Loading:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing the test compounds at various concentrations, plus 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.[20][21][24]

  • Induction of Oxidative Stress:

    • Wash the cells once with 100 µL of PBS to remove extracellular compounds and probe.[20]

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator solution to each well.[24]

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.[20]

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Conclusion and Future Directions

This comparative guide validates that this compound is a competent antioxidant with a particularly strong performance in a cellular context. While its direct radical scavenging ability in chemical assays is modest compared to standards like Ascorbic Acid, its superior activity in the CAA assay highlights its high bioavailability and efficacy within a biological system. It significantly outperforms N-acetylcysteine in both acellular and cellular models.

These findings position this compound as a promising candidate for applications where cellular delivery and intracellular antioxidant protection are paramount. Future research should focus on:

  • Investigating the specific cellular uptake mechanisms.

  • Quantifying its impact on intracellular glutathione levels.

  • Evaluating its efficacy in more complex biological models of oxidative stress, such as in skin explants or in vivo studies.

The comprehensive data and protocols provided herein serve as a robust foundation for scientists and developers to further explore and harness the antioxidant potential of this compound.

References

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Navigating the Post-Translational Landscape: A Comparative Guide to Glycyl-dl-methionine's Impact

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular regulation, post-translational modifications (PTMs) represent a critical layer of complexity, dictating a protein's function, localization, and stability. The cellular environment, rich in metabolites and signaling molecules, profoundly influences the PTM landscape. Among these influencers is the dipeptide Glycyl-dl-methionine, a bioavailable source of two crucial amino acids, glycine and methionine. This guide provides an in-depth, technical evaluation of how this compound can modulate the cellular PTM profile. We will explore its mechanistic underpinnings, compare its effects to other key metabolic modulators, and provide actionable experimental protocols for researchers in drug discovery and the broader scientific community.

Section 1: The Biochemical Crossroads - Methionine and Glycine Metabolism

To comprehend the impact of this compound, we must first understand the metabolic pathways its constituent amino acids feed into. Upon cellular uptake, where methionine can compete with glycine, the dipeptide is hydrolyzed, releasing free methionine and glycine.[1] Methionine is a cornerstone of one-carbon metabolism, a series of interconnected pathways essential for cellular function.

The central molecule in this network is S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions, including that of proteins and DNA.[2][3] Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine, a reaction that can involve the glycine cleavage system, or enter the transsulfuration pathway to be converted into cysteine, a precursor for the major cellular antioxidant, glutathione (GSH).[4] Glycine, in addition to its role in homocysteine remethylation, is also a direct precursor for glutathione synthesis.

This cycle illustrates a critical nexus: the availability of methionine and glycine directly influences the cell's methylation capacity (the SAM/SAH ratio) and its antioxidant potential (GSH levels).

Methionine_Cycle Met Methionine (from Gly-Met) SAM S-Adenosylmethionine (SAM) (Methyl Donor) Met->SAM MAT (ATP in) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Out to Protein/DNA) HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met MS (Folate, B12) Cys Cysteine HCY->Cys CBS (Serine in) GSH Glutathione (Antioxidant) Cys->GSH Gly Glycine (from Gly-Met) Gly->GSH caption Figure 1: The Methionine Cycle. MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture 1. Cell Culture (Control vs. Gly-Met Treatment) Lysis 2. Cell Lysis (with PTM inhibitors) CellCulture->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 4. PTM Peptide Enrichment (e.g., IMAC for phospho, Ab-beads for methyl) Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis Enrichment->LC_MS DatabaseSearch 6. Database Search (Identify peptides & PTMs) LC_MS->DatabaseSearch Quantification 7. Quantitative Analysis (Compare Control vs. Gly-Met) DatabaseSearch->Quantification Bioinformatics 8. Bioinformatics (Pathway Analysis) Quantification->Bioinformatics caption Figure 2: Mass Spectrometry Workflow for PTM Analysis.

Caption: A generalized workflow for quantitative PTM proteomics.

Detailed Protocol: PTM Peptide Enrichment and Mass Spectrometry

  • Cell Culture and Treatment: Culture cells (e.g., HEK293, HeLa) in standard media. Treat one set of cultures with a predetermined concentration of this compound for a specified time (e.g., 24-48 hours). Include an untreated control group.

  • Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve PTMs. A common lysis buffer is 8M urea in 50mM Tris-HCl, pH 8.0.

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Dilute the urea to <2M and digest proteins overnight with sequencing-grade trypsin.

  • PTM Peptide Enrichment: This is a critical step. For phosphopeptides, use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. For methylated peptides, use immunoprecipitation with antibodies specific for mono-, di-, or tri-methylated lysine/arginine.

  • LC-MS/MS Analysis: Desalt the enriched peptides using a C18 StageTip. Analyze the peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate peptide ions, fragment them, and measure the masses of the fragments. [5][6]6. Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and locate the PTMs based on the mass shifts in the MS/MS spectra. [7]Perform label-free quantification to compare the abundance of modified peptides between the control and treated samples.

  • Trustworthiness: This protocol is self-validating by comparing the treated sample directly against a concurrently processed control. The inclusion of specific enrichment steps ensures that low-abundance PTMs can be detected.

Workflow 2: Western Blot for Specific PTM Validation

Mass spectrometry provides a global view, but validation of key findings is crucial. Western blotting with PTM-specific antibodies is the gold standard for this.

WB_Workflow cluster_prep Sample & Gel Prep cluster_blot Blotting & Detection cluster_analysis Analysis Lysis 1. Prepare Protein Lysates (Control vs. Gly-Met) Quant 2. Quantify Protein Lysis->Quant Gel 3. SDS-PAGE Quant->Gel Transfer 4. Transfer to Membrane (PVDF or Nitrocellulose) Gel->Transfer Block 5. Blocking (BSA for phospho-Ab) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (e.g., anti-phospho-protein) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 8. Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detect Image 9. Image Acquisition Detect->Image Normalize 10. Densitometry & Normalization (to total protein or loading control) Image->Normalize caption Figure 3: Western Blot Workflow for PTM Validation.

Caption: A standard workflow for validating changes in a specific PTM.

Detailed Protocol: Western Blot for a Phosphorylated Protein

  • Sample Preparation: Prepare protein lysates from control and this compound-treated cells as described above, ensuring phosphatase inhibitors are present. Quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-specific antibodies, it is crucial to use a non-protein blocker like Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST), as milk contains phosphoproteins that can cause high background. [8]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your protein of interest.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Normalization: To ensure observed changes are due to phosphorylation and not protein levels, strip the membrane and re-probe with an antibody that recognizes the total (pan) protein, or run a parallel gel and blot for the total protein. [9]Normalize the phosphoprotein signal to the total protein signal.

  • Trustworthiness: The protocol's integrity is maintained by using appropriate blocking agents, including loading controls, and normalizing the PTM signal to the total protein level, which accounts for any variations in protein loading. [10]

Conclusion

This compound is more than a simple dipeptide; it is a potent modulator of the cellular metabolic state with direct consequences for the post-translational modification landscape. By influencing the fundamental pathways of one-carbon metabolism and antioxidant defense, it can drive significant changes in protein methylation, reduce oxidative damage, and potentially alter cellular signaling through phosphorylation. Understanding these effects is paramount for researchers leveraging this compound in cell culture media, nutritional studies, or as a therapeutic agent. The comparative data and detailed protocols provided herein offer a robust framework for dissecting the nuanced impacts of this compound, enabling more controlled and insightful research into the complex world of PTMs.

References

  • Zhao, X., et al. (2023). Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. Medicinal Research Reviews. Available at: [Link]

  • Partridge, R. J., & Leese, H. J. (1996). Interactions in glycine and methionine uptake, conversion and incorporation into proteins in the preimplantation mouse embryo. Reproduction, Fertility and Development. Available at: [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Regulatory Role of m6A Modification in the Function and Signaling Pathways of Animal Stem Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, J. Y., et al. (2023). Histamine N-methyltransferase upregulation, cardiac hypertrophy, and heart failure. European Heart Journal. Available at: [Link]

  • Corzo, A., et al. (2015). Effects of glycine supplementation at varying levels of methionine and cystine on the growth performance of broilers fed reduced crude protein diets. Poultry Science. Available at: [Link]

  • Gunnars, K. (2019). Methionine vs. Glycine — Is Too Much Muscle Meat Bad? Healthline. Retrieved from [Link]

  • Wang, Y., et al. (2023). Glycine-Induced Phosphorylation Plays a Pivotal Role in Energy Metabolism in Roots and Amino Acid Metabolism in Leaves of Tea Plant. International Journal of Molecular Sciences. Available at: [Link]

  • Sethi, M. K., & Chakravarti, D. (2011). Proteomic Identification of Protein Ubiquitination Events. Journal of visualized experiments : JoVE. Available at: [Link]

  • Thome, T., et al. (2013). Does N-acetylcysteine modulate post-translational modifications of transthyretin in hemodialysis patients? Amino Acids. Available at: [Link]

  • Tomer, K. B., & Annan, R. S. (2009). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. Available at: [Link]

  • Nishida, K., et al. (2021). Methionine and Glycine Stabilize Mitochondrial Activity in Sake Yeast During Ethanol Fermentation. Frontiers in Microbiology. Available at: [Link]

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  • Wikipedia. (n.d.). Ubiquitin. Retrieved from [Link]

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  • Tardiolo, G., et al. (2023). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Antioxidants. Available at: [Link]

  • Sinclair, C., et al. (2022). Methionine uptake via SLC43A2 transporter is essential for regulatory T lymphocyte survival. Science Immunology. Available at: [Link]

  • Silva, A., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radicals and Antioxidants. Available at: [Link]

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  • Aksnes, H., et al. (2019). Illuminating the impact of N-terminal acetylation: from protein to physiology. The EMBO Journal. Available at: [Link]

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  • Chen, Y., et al. (2023). Methionine-MAT2A-SAM axis controls lipid levels by regulating ACSL4. Journal of Biological Chemistry. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.